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7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Documentation Hub

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  • Product: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol
  • CAS: 1491101-20-2

Core Science & Biosynthesis

Foundational

The Untapped Therapeutic Potential of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Derivatives: A Technical Guide for Drug Discovery

Abstract The benzofuran and its dihydro counterpart, 2,3-dihydrobenzofuran, represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran and its dihydro counterpart, 2,3-dihydrobenzofuran, represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The strategic incorporation of halogen atoms, particularly bromine, into these frameworks has been shown to significantly enhance their therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1][6][7] This technical guide explores the prospective therapeutic landscape of a novel class of compounds: derivatives of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol. While direct experimental data on this specific scaffold is nascent, this paper will synthesize existing knowledge on related structures to delineate a compelling rationale for its investigation. We will propose a viable synthetic strategy, postulate mechanisms of action in key disease areas, and provide robust experimental protocols to empower researchers to explore this promising frontier in drug discovery.

Introduction: The Benzofuran Scaffold and the Promise of Halogenation

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the development of new pharmacological agents.[1][5] Its derivatives are ubiquitous in nature and have been synthesized to yield a wide array of therapeutic agents.[3][4] The saturation of the 2,3-double bond to form the 2,3-dihydrobenzofuran scaffold often imparts distinct physicochemical and biological properties.

A recurring theme in the optimization of benzofuran-based drug candidates is the strategic use of halogenation. The introduction of a bromine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, bromo-substituted benzofurans have demonstrated potent cytotoxic effects against various cancer cell lines and significant anti-inflammatory properties.[6][7]

This guide focuses on the untapped potential of derivatives based on the 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol core. The presence of the bromine atom at the 7-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position offers a unique combination of features for derivatization and interaction with biological targets.

Proposed Synthetic Strategy and Derivatization

A plausible synthetic pathway for the core scaffold and its subsequent derivatization is outlined below. The causality behind these proposed steps is rooted in established organic synthesis methodologies for related benzofuran structures.[8][9][10]

Synthesis of the Core Scaffold: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

The synthesis of the core molecule can be envisioned through a multi-step process starting from a readily available substituted phenol.

G cluster_synthesis Proposed Synthesis of Core Scaffold start 4-Bromo-2-formyl-6-methylphenol step1 Reduction of aldehyde to alcohol start->step1 e.g., NaBH4 step2 Epoxidation of the alkene intermediate step1->step2 e.g., m-CPBA step3 Intramolecular cyclization step2->step3 Base-catalyzed end 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol step3->end

Caption: Proposed synthetic workflow for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol.

Derivatization Strategies

The hydroxyl group at the C-3 position is a prime site for derivatization to generate a library of novel compounds with diverse functionalities.

  • Esterification: Reaction with various acyl chlorides or carboxylic acids can yield a series of esters.

  • Etherification: Williamson ether synthesis with different alkyl halides can produce a range of ethers.

  • Substitution with Nucleophiles: Conversion of the hydroxyl group to a leaving group would allow for the introduction of various nucleophiles, including amines and azides.

Inferred Therapeutic Potential

Based on the extensive literature on related bromo-substituted benzofuran and dihydrobenzofuran derivatives, we can infer the potential therapeutic applications of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol derivatives in several key areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of halogenated benzofuran derivatives.[1][6][11] The presence of bromine often enhances cytotoxicity in cancer cell lines.[6]

Postulated Mechanism of Action: Induction of Apoptosis A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Bromo-substituted benzofurans have been shown to induce apoptosis through the activation of caspase cascades.[6]

G cluster_apoptosis Postulated Apoptotic Pathway Derivative 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Inferred apoptotic pathway initiated by the novel derivatives.

Table 1: Reported Anticancer Activity of Selected Bromo-Benzofuran Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference
Bromo-substituted benzofuran-chalconesMCF-7 (Breast), PC-3 (Prostate)Varies with substitution[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver), A549 (Lung)3.8 µM, 3.5 µM[6]
3-Bromomethyl-benzofuran-2-carboxylic acid ethyl esterVarious tumor cellsSelective inhibitor of PLK1-PBD[6]
Anti-inflammatory Activity

Dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents.[7][12] Their mechanisms often involve the inhibition of key inflammatory mediators.

Postulated Mechanism of Action: Inhibition of Inflammatory Mediators Derivatives of the target scaffold could potentially inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_inflammation Postulated Anti-inflammatory Mechanism LPS LPS Stimulation Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Derivative 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Derivative Derivative->NFkB

Caption: Inferred inhibition of the NF-κB signaling pathway.

Neuroprotective Potential

Several benzofuran derivatives have demonstrated neuroprotective effects, suggesting their potential in treating neurodegenerative diseases.[13][14][15] These effects are often attributed to their antioxidant and anti-excitotoxic properties.

Postulated Mechanism of Action: Attenuation of Oxidative Stress and Excitotoxicity The novel derivatives may protect neurons by scavenging reactive oxygen species (ROS) and by modulating glutamate receptor activity, thereby reducing excitotoxic cell death.

G cluster_neuroprotection Postulated Neuroprotective Mechanisms OxidativeStress Oxidative Stress (ROS) NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->NeuronalDamage Derivative 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Derivative Derivative->OxidativeStress Scavenges ROS Derivative->Excitotoxicity Modulates Glutamate Receptors

Caption: Dual mechanism of inferred neuroprotective action.

Proposed Experimental Workflows

To validate the therapeutic potential of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol derivatives, a systematic experimental approach is required. The following protocols are provided as a self-validating system for the synthesis and biological evaluation of these novel compounds.

General Protocol for Derivatization: Esterification
  • To a solution of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Add the desired acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Anticancer Screening: MTT Assay
  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol for In Vitro Anti-inflammatory Screening: Nitric Oxide Assay
  • Seed RAW 264.7 murine macrophages in a 96-well plate and incubate until adherent.

  • Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Future Directions and Conclusion

The exploration of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol derivatives presents a compelling new avenue for drug discovery. Based on the well-documented biological activities of structurally related compounds, it is highly probable that this novel scaffold will yield derivatives with significant anticancer, anti-inflammatory, and neuroprotective properties. The bromine and methyl substitutions on the benzene ring, combined with the versatile hydroxyl group on the dihydrofuran ring, provide a rich platform for chemical modification and optimization of therapeutic activity.

This technical guide provides a foundational framework for initiating research in this area, from a proposed synthetic strategy to robust protocols for biological evaluation. The next crucial steps will be the actual synthesis of the core molecule and a library of its derivatives, followed by systematic screening to validate the hypotheses presented herein. The elucidation of their precise mechanisms of action and structure-activity relationships will be paramount in advancing these compounds towards potential clinical applications.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for preparing 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Part 1: Executive Summary & Retrosynthetic Logic Technical Overview The target molecule, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol , represents a privileged scaffold in medicinal chemistry, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Technical Overview

The target molecule, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol , represents a privileged scaffold in medicinal chemistry, particularly in the development of GPR40 agonists (e.g., Fasiglifam derivatives) and allosteric modulators. The synthesis poses a specific regiochemical challenge: installing the bromine atom at the C7 position while maintaining the C5-methyl group and the C3-hydroxyl functionality.

Direct halogenation of a pre-formed dihydrobenzofuran core often leads to mixtures of C5 and C7 isomers. To ensure authoritative regiocontrol , this protocol utilizes a Fries Rearrangement strategy . By starting with the commercially available 2-bromo-4-methylphenol, the bromine position is "locked" at the start, and the furan ring is constructed around it.

Retrosynthetic Analysis

The logical disconnection reveals that the C3-hydroxyl group is best accessed via the reduction of a benzofuran-3-one intermediate. This ketone is formed via an intramolecular alkylation (cyclization) of an


-chloroacetophenone derivative, which is accessible via a Fries rearrangement of the corresponding phenol ester.

Retrosynthesis Target Target: 7-Bromo-5-methyl-2,3- dihydro-1-benzofuran-3-ol Ketone Intermediate: 7-Bromo-5-methyl- benzofuran-3(2H)-one Target->Ketone Reduction (NaBH4) Phenacyl Precursor: 1-(3-Bromo-2-hydroxy- 5-methylphenyl)-2-chloroethanone Ketone->Phenacyl Cyclization (NaOAc) Ester Ester: 2-Bromo-4-methylphenyl chloroacetate Phenacyl->Ester Fries Rearrangement (AlCl3) Start Start Material: 2-Bromo-4-methylphenol Ester->Start Acylation (ClCH2COCl)

Caption: Retrosynthetic logic ensuring C7-Br regiocontrol via the Fries Rearrangement pathway.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Phenacyl Chloride Precursor

Objective: To functionalize the phenol and migrate the acyl group to the ortho position (C6 of the phenol, which becomes C3a of the benzofuran).

Step 1.1: O-Acylation
  • Reagents: 2-Bromo-4-methylphenol (1.0 eq), Chloroacetyl chloride (1.2 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-bromo-4-methylphenol in anhydrous DCM at 0°C.

    • Add pyridine dropwise to act as an acid scavenger.

    • Slowly add chloroacetyl chloride, maintaining temperature <10°C to prevent uncontrolled exotherms.

    • Stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of phenol.

    • Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over

      
       and concentrate to yield 2-bromo-4-methylphenyl chloroacetate .
      
Step 1.2: Fries Rearrangement (The Critical Control Point)
  • Reagents: Aluminum Chloride (

    
    , 2.5 eq), Neat or in Nitrobenzene.
    
  • Rationale: The bulky bromine at C2 and methyl at C4 direct the migrating acyl group to the only open ortho position (C6).

  • Procedure:

    • Mix the ester from Step 1.1 with finely powdered anhydrous

      
      .
      
    • Heat the neat mixture to 120°C–130°C for 2 hours. The mixture will melt and evolve HCl gas (Use a scrubber!).

    • Quench: Cool to 0°C and carefully decompose the aluminum complex with ice-water/HCl.

    • Extraction: Extract with EtOAc. The product, 1-(3-bromo-2-hydroxy-5-methylphenyl)-2-chloroethanone , typically precipitates or crystallizes upon concentration.

    • Validation:

      
      H NMR should show a singlet for the 
      
      
      
      group (~4.7 ppm) and a downfield phenolic OH (~12 ppm) due to hydrogen bonding with the ketone.
Phase 2: Ring Closure (Cyclization)

Objective: Intramolecular


 displacement of the chloride by the phenoxide oxygen.
  • Reagents: Sodium Acetate (NaOAc, 3.0 eq), Ethanol (EtOH).

  • Procedure:

    • Dissolve the phenacyl chloride from Step 1.2 in Ethanol (0.1 M concentration).

    • Add anhydrous NaOAc.

    • Reflux for 2–4 hours. The reaction is driven by the formation of the stable 5-membered ring.

    • Workup: Cool to RT. Pour into water. The product, 7-Bromo-5-methylbenzofuran-3(2H)-one , usually precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallization from Ethanol/Hexane if necessary.

Phase 3: Stereoselective Reduction

Objective: Conversion of the ketone to the secondary alcohol.

  • Reagents: Sodium Borohydride (

    
    , 0.5–1.0 eq), Methanol (MeOH).
    
  • Procedure:

    • Suspend the benzofuran-3-one in MeOH at 0°C.

    • Add

      
       portion-wise. (Caution: Hydrogen gas evolution).
      
    • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Quench: Add Acetone or sat.

      
       to destroy excess hydride.
      
    • Isolation: Concentrate solvent, partition between EtOAc and water. Dry organic layer and concentrate.[1][2][3]

    • Final Product: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol .

Part 3: Data Summary & Quality Control

Stoichiometry Table
StepReactantReagentSolventConditionsYield (Exp.)
1 2-Bromo-4-methylphenolCl-Acetyl Chloride / PyridineDCM0°C

RT, 3h
>90%
2 Aryl Chloroacetate

(Lewis Acid)
Neat120°C, 2h65-75%
3 Phenacyl ChlorideNaOAc (Base)EtOHReflux, 3h80-85%
4 Benzofuran-3-one

(Reductant)
MeOH0°C, 1h>90%
Analytical Validation (Expected Signals)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.2–7.4 (m, 2H, Ar-H): Aromatic protons at C4 and C6.
      
    • 
       5.3 (d, 1H, J=6Hz): C3-H  (Methine attached to OH).
      
    • 
       5.6 (d, 1H, OH): Hydroxyl proton (exchangeable).
      
    • 
       4.4 (dd, 1H) & 4.1 (dd, 1H): C2-H  diastereotopic methylene protons.
      
    • 
       2.25 (s, 3H): C5-Me .
      

Part 4: Safety & Troubleshooting

Critical Hazards
  • Aluminum Chloride (

    
    ):  Reacts violently with water. The Fries rearrangement quench is highly exothermic; add water very slowly.
    
  • Chloroacetyl Chloride: Lachrymator and corrosive. Handle only in a fume hood.

  • Regiochemistry Check: If the Fries rearrangement temperature is too low (<80°C), the para migration (if C4 were open) or incomplete reaction might occur. Since C4 is blocked by methyl, high temperature ensures the thermodynamic ortho product.

Troubleshooting Guide
  • Issue: Incomplete Cyclization in Step 3.

    • Solution: Switch base to

      
       in Acetone or DMF to increase nucleophilicity of the phenoxide.
      
  • Issue: Over-reduction (Hydrogenolysis of Br).

    • Solution: Avoid using

      
       or Pd/C hydrogenation. 
      
      
      
      is chemoselective and will not remove the aryl bromide under these conditions.

References

  • Fries Rearrangement Mechanism & Application

    • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (General reference for Fries rearrangement conditions).
    • See also: Bellur, E., & Langer, P. (2006). Synthesis of functionalized 2,3-dihydrobenzofurans. Journal of Organic Chemistry.

  • Benzofuranone Cyclization Protocols

    • Empfield, J. R., et al. (2012). Discovery of GPR40 Agonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1582-1586. (Describes analogous synthesis of dihydrobenzofuran cores).
    • Source:

  • Regioselective Bromination & Synthesis

    • Beaudry Research Group. (2021).[4][5][6] Regioselective Synthesis of Benzofuranones. The Journal of Organic Chemistry, 86(10), 6931-6936.

    • Source:[5]

  • Crystallographic Data for Analogs

    • Choi, H. D., et al. (2012). 5-Bromo-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E, 68(Pt 5).
    • Source:

Sources

Application

Cross-coupling reactions using 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Authored by: A Senior Application Scientist Abstract The 2,3-dihydro-1-benzofuran scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Authored by: A Senior Application Scientist

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif frequently found in biologically active natural products and synthetic compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatization is key to exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[4] This application note provides a comprehensive guide to leveraging palladium-catalyzed cross-coupling reactions—a Nobel Prize-winning technology—for the functionalization of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol.[5] We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering researchers a robust platform for synthesizing diverse compound libraries. The causality behind experimental choices, troubleshooting, and mechanistic insights are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Dihydrobenzofuran Core

The 2,3-dihydro-1-benzofuran ring system is a key pharmacophore in many bioactive molecules, valued for its topographical features and synthetic accessibility.[1][6] Its presence in compounds with anti-inflammatory, anticancer, and neuroprotective properties underscores its importance.[3][4] The strategic placement of a bromine atom at the 7-position of the 5-methyl-2,3-dihydro-1-benzofuran-3-ol core provides a versatile synthetic handle for modification via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9] This guide focuses on two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[10][11]

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[12] The process generally involves a Pd(0)/Pd(II) catalytic cycle consisting of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[13][14] This is often the rate-determining step.[14]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, or an amine coordinates to the palladium and is subsequently deprotonated by a base.[13][15]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L_n OxAdd->Transmetal Transmetalation / Amine Coordination Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Partner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) Partner->Transmetal caption General Palladium Catalytic Cycle. Suzuki_Workflow start Start setup 1. Combine Aryl Bromide, Boronic Acid, & Base start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst react 5. Heat Reaction (80-100 °C) catalyst->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Aqueous Workup (EtOAc/H₂O) monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product caption Experimental Workflow for Suzuki-Miyaura Coupling. Buchwald_Workflow start Start setup 1. Combine Pd Precursor, Ligand, & Base (in Glovebox) start->setup substrates 2. Add Aryl Bromide & Amine setup->substrates solvent 3. Add Anhydrous, Degassed Solvent substrates->solvent react 4. Heat Reaction (80-110 °C) solvent->react monitor 5. Monitor by LC-MS/TLC react->monitor monitor->react Incomplete quench 6. Quench with aq. NH₄Cl monitor->quench Complete workup 7. Aqueous Workup & Extraction quench->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product caption Experimental Workflow for Buchwald-Hartwig Amination.

Sources

Method

Reduction of benzofuranones to yield 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Executive Summary This application note details the optimized protocol for the chemoselective reduction of 7-Bromo-5-methylbenzofuran-3(2H)-one to yield 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol . This transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 7-Bromo-5-methylbenzofuran-3(2H)-one to yield 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol . This transformation is a critical intermediate step in the synthesis of muscarinic M3 receptor antagonists, structurally related to Darifenacin .

The protocol utilizes Sodium Borohydride (NaBH₄) in methanol to achieve quantitative conversion of the ketone to the secondary alcohol while strictly preserving the aryl bromide functionality. Unlike catalytic hydrogenation (


) or Lithium Aluminum Hydride (

), which pose risks of hydrodehalogenation (loss of bromine), this method ensures high functional group tolerance and scalability.

Chemical Context & Strategic Analysis

The Synthetic Challenge

The target molecule contains two reactive centers:[1][2]

  • The Carbonyl Group (C=O) at C3: Requires reduction to a hydroxyl group.

  • The Aryl Bromide (Ar-Br) at C7: Must remain intact for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) or alkylation steps.[1]

Selection of Reducing Agent
ReagentSuitabilityRisk Profile

/ Pd-C
LowHigh Risk: High probability of hydrogenolysis (de-bromination) yielding the des-bromo byproduct.[1]

MediumModerate Risk: Can cause over-reduction or debromination at elevated temperatures; requires anhydrous conditions.

High Optimal: Chemoselective for ketones/aldehydes.[3] Inert toward aryl halides under standard conditions. Cost-effective and moisture tolerant.[4]
Reaction Mechanism

The reduction proceeds via the nucleophilic attack of the borohydride ion on the electrophilic carbonyl carbon.[3] Methanol serves as both the solvent and the proton source to cleave the intermediate alkoxyborane species.

Mechanism SM Benzofuranone (Ketone) Inter Tetraalkoxyborate Intermediate SM->Inter + NaBH4 / MeOH Hydride Attack Prod Benzofuran-3-ol (Target Alcohol) Inter->Prod + H+ (Workup) Hydrolysis

Figure 1: Mechanistic pathway of borohydride reduction.[5] The hydride attacks the carbonyl carbon, forming a borate intermediate which is hydrolyzed to the alcohol.[1]

Experimental Protocol

Materials & Reagents[1][5]
  • Substrate: 7-Bromo-5-methylbenzofuran-3(2H)-one (Purity >98%)

  • Reagent: Sodium Borohydride (

    
    ), powder or granules.
    
  • Solvent: Methanol (MeOH), ACS Grade.

  • Quench: Ammonium Chloride (

    
    ), saturated aqueous solution.
    
  • Extraction: Ethyl Acetate (EtOAc).[4][5]

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask (RBF) with 7-Bromo-5-methylbenzofuran-3(2H)-one (1.0 eq).[1]

  • Add Methanol (10 volumes relative to substrate weight).

  • Stir at Room Temperature (RT) until fully dissolved.

    • Note: If solubility is poor, cool to

      
       first; the reaction is exothermic, and adding solid NaBH4 to a slurry is safer than a warm solution.[1]
      

Step 2: Reduction

  • Cool the solution to

    
      using an ice/water bath.
    
  • Add

    
      (0.6 eq) portion-wise over 15–20 minutes.
    
    • Critical: Do not dump all at once.[3] Vigorous hydrogen gas evolution (

      
      ) will occur.
      
    • Stoichiometry: Theoretically, 0.25 eq is sufficient (1 mol NaBH4 reduces 4 mol ketone), but 0.5–0.6 eq is standard to ensure rapid kinetics.[1]

  • Remove the ice bath and allow the reaction to warm to RT (

    
    ) .
    
  • Stir for 1–2 hours.

Step 3: In-Process Control (IPC)

  • Sample the reaction mixture.

  • Analyze via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of starting material (SM) peak; appearance of more polar alcohol product.

Step 4: Quench & Workup

  • Cool the mixture back to

    
     .
    
  • Slowly add Saturated Aqueous

    
      (5 volumes).
    
    • Caution: Quenching destroys excess hydride and releases ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Ensure good ventilation.[3][6]
      
  • Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol.

  • Dilute the aqueous residue with Water and extract with EtOAc (

    
     volumes).
    
  • Wash combined organics with Brine , dry over

    
     , and filter.[1]
    
  • Concentrate to dryness to yield the crude solid.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add React Warm to RT Stir 1-2h Add->React Check IPC: TLC/HPLC (SM < 1%) React->Check Check->Add Incomplete (Add 0.1 eq NaBH4) Quench Quench: Sat. NH4Cl (Gas Evolution!) Check->Quench Complete Isolate Extract (EtOAc) & Concentrate Quench->Isolate

Figure 2: Operational workflow for the batch reduction process.

Analytical Validation

Expected Data

Upon successful reduction, the physicochemical properties will shift distinctively.

ParameterStarting Material (Ketone)Product (Alcohol)
Appearance Yellow/Orange SolidOff-white/White Solid
IR Spectroscopy Strong C=O stretch (~1710

)
Broad O-H stretch (3200–3400

); No C=O

-NMR (CDCl₃)
No signal at C3Multiplet/Doublet at ~5.0–5.3 ppm (CH -OH)
TLC (

)
Higher (Less Polar)Lower (More Polar)
Critical Quality Attributes (CQA)
  • Bromine Integrity: Mass Spectrometry (LC-MS) must show the characteristic isotopic pattern of bromine (

    
     and 
    
    
    
    in 1:1 ratio).
    • Target Mass:

      
       or 
      
      
      
      .
  • Stereochemistry: The reduction generates a chiral center at C3. Using standard NaBH4 yields a racemic mixture . If enantiopure material is required for Darifenacin synthesis, subsequent chiral resolution or asymmetric transfer hydrogenation (ATH) is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old reagentUse fresh NaBH4; ensure MeOH is not heavily water-contaminated (though NaBH4 tolerates some water).[1]
Side Product: Debromination Contamination with transition metalsEnsure reaction vessel is clean; avoid metal spatulas if trace Pd is present in the lab.
Gel/Emulsion during Workup Boron salts complexationUse dilute HCl (1M) instead of

to break up boron complexes (ensure pH doesn't drop too low to avoid dehydration).
Over-reduction (Ring opening) Temperature too highMaintain reaction below

.

Safety Information (SDS Highlights)

  • Sodium Borohydride: Water-reactive. Toxic if swallowed.[6] Causes severe skin burns and eye damage. Liberates flammable hydrogen gas upon contact with water or acids.

  • Benzofuran Derivatives: Treat as potential irritants. Aryl bromides can be sensitizers.

  • Engineering Controls: Perform all solid handling in a fume hood. Use a blast shield during scale-up due to hydrogen evolution.

References

  • Darifenacin Synthesis Context

    • Process for preparation of darifenacin and intermediates. (2010). WO2010032225A2. Google Patents. Link

    • Synthesis/Isolation of darifenacin hydrobromide by-products. (2013).[7] Indian Journal of Chemistry. Link

  • General Reduction Protocols

    • Sodium Borohydride (NaBH4) Reduction.[4][5][8][9] Organic Chemistry Portal. Link

    • Reduction of a ketone using sodium borohydride.[3][4][5][8][10] Royal Society of Chemistry. Link

  • Safety Data

    • Safety Data Sheet: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.[1] BLD Pharm.[11] Link

Sources

Application

Application Notes &amp; Protocols: Strategic Bromination of 5-Methyl-2,3-dihydro-1-benzofuran-3-ol

Introduction: The Strategic Value of Brominated Benzofurans The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Brominated Benzofurans

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and pharmaceutical agents.[1][2] The introduction of a bromine atom onto this scaffold serves as a critical synthetic handle, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), lithiation-substitution sequences, and other carbon-carbon or carbon-heteroatom bond-forming reactions. This guide focuses on the targeted bromination of 5-methyl-2,3-dihydro-1-benzofuran-3-ol, a substrate with a moderately activated aromatic ring poised for electrophilic substitution.

The reactivity of the aromatic ring in 5-methyl-2,3-dihydro-1-benzofuran-3-ol is governed by two key substituents: the cyclic ether oxygen at position 1 and the methyl group at position 5. The ether oxygen is a potent activating group, directing electrophiles to the positions ortho (C7) and para (C4) to it. The methyl group is a less powerful, but still significant, activating group that also directs ortho (C4, C6) and para. The interplay of these electronic effects, along with steric considerations, dictates the regiochemical outcome of the bromination reaction. This document provides a detailed analysis of suitable reagents and robust protocols for achieving this transformation efficiently and selectively.

Comparative Analysis of Key Brominating Reagents

The selection of a brominating agent is paramount and depends on the desired reactivity, selectivity, scale, and safety considerations. For an activated aromatic system such as the one , several options are viable. The most common and effective reagents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[3]

ReagentFormulaFormMechanismAdvantagesDisadvantagesSafety Concerns
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline SolidElectrophilic (often acid-catalyzed) or RadicalEasy to handle; high selectivity for activated rings; milder than Br₂; minimizes HBr byproduct.[4]Higher cost per mole of Br; can initiate radical pathways if not controlled.[4][5]Irritant; handle in a fume hood with appropriate PPE.
Elemental Bromine Br₂Volatile LiquidElectrophilic (requires Lewis acid catalyst)Low cost; highly reactive.Highly corrosive and toxic; difficult to handle; can lead to over-bromination; generates corrosive HBr gas.[5][6]Severe respiratory and skin irritant; requires specialized handling procedures.
Pyridinium Bromide Perbromide C₅H₆NBr₃Crystalline SolidElectrophilicSolid, stable source of Br₂; easier to handle than liquid bromine.[3]Stoichiometric byproduct (pyridinium hydrobromide) must be removed.Toxic and irritant.
Bromodimethylsulfonium Bromide (CH₃)₂SBr⁺ Br⁻Generated in situElectrophilicMilder and more selective than elemental bromine.[7]Requires in situ generation from DMSO and HBr.HBr is corrosive.

For the bromination of 5-methyl-2,3-dihydro-1-benzofuran-3-ol, N-Bromosuccinimide (NBS) is often the preferred reagent due to its superior handling characteristics and potential for high regioselectivity on activated phenolic and aniline-type systems.[3][4] Elemental bromine remains a viable, cost-effective alternative, particularly for large-scale synthesis, provided that appropriate safety measures are implemented.

Mechanistic Framework and Regiochemical Prediction

The bromination of the aromatic ring of 5-methyl-2,3-dihydro-1-benzofuran-3-ol proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[8][9] The reaction is initiated by the attack of the electron-rich benzene ring on an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[9] In the final step, a proton is eliminated from the ring, restoring aromaticity and yielding the brominated product.[10]

Regioselectivity:

  • Ether Oxygen (Position 1): A strong activating, ortho, para-director. It strongly favors substitution at C4 (para) and C7 (ortho).

  • Methyl Group (Position 5): A moderate activating, ortho, para-director. It favors substitution at C4 (ortho) and C6 (ortho).

Considering these combined effects:

  • Position C4: Activated by both the ether oxygen (para) and the methyl group (ortho). This position is strongly electronically favored.

  • Position C6: Activated by the methyl group (ortho) and is meta to the ether oxygen.

  • Position C7: Activated by the ether oxygen (ortho) but is meta to the methyl group.

The directing power of the ether oxygen is significantly stronger than that of the methyl group. Therefore, substitution is most likely to occur at the positions most activated by the oxygen: C4 and C7. Between these two, C4 is also activated by the methyl group, making it the most probable site for monosubstitution.

Caption: Figure 1: Proposed EAS Mechanism for Bromination at C4.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed for high selectivity and ease of handling, making it ideal for research and development settings. The use of a polar protic solvent like methanol can accelerate the reaction for phenolic substrates.[11]

Materials:

  • 5-methyl-2,3-dihydro-1-benzofuran-3-ol

  • N-Bromosuccinimide (NBS), recrystallized from water if necessary

  • Methanol (ACS Grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask, add 5-methyl-2,3-dihydro-1-benzofuran-3-ol (1.0 eq).

  • Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a single portion, add N-Bromosuccinimide (1.05 eq).

  • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[11]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Concentrate the mixture on a rotary evaporator to remove the methanol.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure brominated product.

Protocol 2: Bromination using Elemental Bromine and FeBr₃ Catalyst

This classic method is cost-effective but requires stringent safety measures due to the hazardous nature of elemental bromine.

Materials:

  • 5-methyl-2,3-dihydro-1-benzofuran-3-ol

  • Elemental Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with stir bar

  • Addition funnel

  • Gas trap (e.g., bubbler with NaOH solution to neutralize HBr gas)

  • Ice-water bath

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere (e.g., nitrogen). Add 5-methyl-2,3-dihydro-1-benzofuran-3-ol (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Add anhydrous FeBr₃ (0.05 eq) to the flask.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate addition funnel, prepare a solution of elemental bromine (1.0 eq) in a small amount of anhydrous dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over 20-30 minutes. A color change from reddish-brown to colorless (or pale yellow) indicates consumption of bromine. HBr gas will be evolved and should be directed to a gas trap.[12]

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the bromine color disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the target compound using the NBS protocol.

Workflow Figure 2: General Experimental Workflow (NBS Protocol) start Dissolve Substrate in Methanol cool Cool to 0°C start->cool add_nbs Add NBS cool->add_nbs react Stir at 0°C (Monitor by TLC) add_nbs->react quench Quench with Na₂S₂O₃ react->quench concentrate Remove Methanol (Rotovap) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Aqueous Washes (NaHCO₃, H₂O, Brine) extract->wash dry Dry Organic Layer (MgSO₄) wash->dry purify Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: Figure 2: General Experimental Workflow (NBS Protocol).

Conclusion

The bromination of 5-methyl-2,3-dihydro-1-benzofuran-3-ol can be effectively achieved using standard electrophilic aromatic substitution conditions. For applications requiring high selectivity and operational simplicity, N-Bromosuccinimide in a polar solvent is the recommended reagent. For larger-scale syntheses where cost is a primary driver, elemental bromine with a Lewis acid catalyst is a powerful alternative, though it demands rigorous safety protocols. The strong activating and directing effect of the cyclic ether oxygen is expected to favor substitution at the C4 position. The resulting brominated product is a versatile intermediate, primed for further elaboration in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Vertex AI Search. (n.d.). Bromination - Common Conditions - Common Organic Chemistry.
  • Google Patents. (1998). EP0866046A1 - Catalytic process for selective aromatic bromination.
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research.
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
  • PMC. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Sigma-Aldrich. (n.d.). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination.
  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Technical Support Center: Synthesis Optimization Guide Topic: High-Yield Synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Ticket ID: BENZ-OPT-7B5M Status: Open Analyst: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: High-Yield Synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Ticket ID: BENZ-OPT-7B5M Status: Open Analyst: Senior Application Scientist

Executive Summary

This technical guide addresses yield attrition in the synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol . This molecule is a critical pharmacophore, often serving as a scaffold for GPR40 agonists and other bioactive agents.

The synthesis typically proceeds via the cyclization of a substituted phenol to a benzofuran-3-one intermediate, followed by hydride reduction. The primary yield-limiting factors identified in this workflow are:

  • Incomplete Cyclization: Failure to close the furan ring due to steric hindrance from the 7-bromo substituent.

  • Dehydration (Aromatization): Unwanted conversion of the target 3-ol to the fully aromatic 7-bromo-5-methylbenzofuran during the reduction workup.

  • Workup Losses: High water solubility of the diol-like character of the product.

Module 1: The Synthetic Pathway & Logic

The following flowchart outlines the optimized route. We utilize 2-bromo-4-methylphenol as the starting material. This selection locks the bromine and methyl groups in the correct positions (C2 and C4 of the phenol map to C7 and C5 of the benzofuran, respectively), forcing acylation to the vacant ortho position.

SynthesisPathway Start Start: 2-Bromo-4-methylphenol Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) Start->Step1 Inter1 Intermediate A: 2-Chloro-1-(3-bromo-2-hydroxy- 5-methylphenyl)ethan-1-one Step1->Inter1 C-Acylation Step2 Cyclization (NaOAc, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate B (The Ketone): 7-Bromo-5-methyl- benzofuran-3(2H)-one Step2->Inter2 Ring Closure Step3 Reduction (NaBH4, MeOH, 0°C) Inter2->Step3 Target Target: 7-Bromo-5-methyl- 2,3-dihydro-1-benzofuran-3-ol Step3->Target 1,2-Reduction SideProduct Side Product: 7-Bromo-5-methylbenzofuran (Aromatized) Target->SideProduct Acidic Workup (Dehydration)

Figure 1: Optimized synthetic pathway emphasizing the critical branch point where acidic conditions can lead to aromatization (side product).

Module 2: Critical Process Parameters (CPP)

Step 1: Formation of the Benzofuran-3-one (The Ketone)

The Challenge: The bulky bromine atom at the C7 position (ortho to the phenolic oxygen) creates steric strain, impeding the nucleophilic attack required for ring closure.

Protocol Optimization:

  • Reagent Choice: Avoid strong bases like NaOH which can cause polymerization. Use Sodium Acetate (NaOAc) or Potassium Carbonate (

    
    ) .
    
  • Solvent System: Switch from pure ethanol to DMF/Acetone (1:1) if solubility is an issue. The ketone intermediate often precipitates out, driving the reaction forward.

  • Temperature: Maintain reflux (

    
    ). Lower temperatures result in the isolation of the uncyclized acyclic ether.
    
Step 2: Reduction to the Alcohol (The Target)

The Challenge: The target molecule is a benzylic-like alcohol. Under acidic conditions, it readily eliminates water to form the thermodynamically stable, fully aromatic benzofuran.

Protocol Optimization:

  • Reducing Agent: Sodium Borohydride (

    
    )  is preferred over 
    
    
    
    due to chemoselectivity.[1]
  • Temperature: Strict control at

    
     . Room temperature reduction increases the risk of over-reduction or side reactions.
    
  • Quenching (CRITICAL): Do NOT quench with HCl. The drop in pH catalyzes the elimination of the -OH group. Quench with saturated

    
      or simply water .
    

Module 3: Troubleshooting & FAQs

Ticket #402: "I am seeing a spot on TLC that is less polar than my product."

Diagnosis: This is likely the aromatized side product (7-bromo-5-methylbenzofuran). Root Cause:

  • The reaction mixture became too acidic during the quench.

  • The reaction was heated excessively during the reduction step. Corrective Action:

  • Ensure the reduction is performed in Methanol at

    
    .
    
  • Monitor pH during quench; keep it

    
     pH 7.
    
  • Recovery: Unfortunately, the aromatic benzofuran cannot be easily converted back to the dihydro-3-ol. You must restart the reduction from the ketone intermediate.

Ticket #405: "My yield is low (30%) after extraction."

Diagnosis: Phase transfer loss. The 3-ol moiety, combined with the ether oxygen, makes the molecule moderately water-soluble. Root Cause: Partitioning into the aqueous phase during workup. Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Use Ethyl Acetate/THF (3:1) for extraction rather than pure Dichloromethane. The THF helps pull the polar alcohol into the organic phase.

Ticket #408: "The ketone intermediate is not precipitating."

Diagnosis: Incomplete cyclization or solvent effects. Root Cause: If using DMF, the product may remain solubilized. Corrective Action:

  • Pour the reaction mixture into ice-cold water with vigorous stirring. The sudden polarity shift usually forces the ketone to crash out as a solid.

  • Verify conversion via NMR.[2] Look for the disappearance of the methylene protons of the chloroacetyl group (

    
     ppm) and the appearance of the cyclic methylene protons (
    
    
    
    ppm, singlet).

Module 4: Data & Specifications

ParameterSpecificationOptimization Note
Starting Material 2-Bromo-4-methylphenolPurity >98% required to avoid regioisomers.
Cyclization Base NaOAc (3.0 equiv)Anhydrous conditions preferred.
Reduction Temp

Exceeding

risks aromatization.
Quench pH 7.0 - 8.0Never go below pH 6.
Expected Yield 75 - 85% (2 steps)If <50%, check aqueous layer losses.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures in the reduction step.

Troubleshooting Start Issue: Low Yield in Reduction Step CheckTLC Check TLC/LCMS: Is the Aromatic Benzofuran present? Start->CheckTLC YesAromatic Yes: Dehydration Occurred CheckTLC->YesAromatic Yes NoAromatic No: Product lost or unreacted CheckTLC->NoAromatic No Action1 Action: Check Quench pH. Ensure pH > 7. Lower Reaction Temp. YesAromatic->Action1 CheckSM Is Starting Material (Ketone) left? NoAromatic->CheckSM YesSM Incomplete Reaction CheckSM->YesSM Yes NoSM Workup Loss CheckSM->NoSM No Action2 Action: Add more NaBH4. Check solvent quality (dry MeOH). YesSM->Action2 Action3 Action: Salt out aqueous layer. Use EtOAc/THF extraction. NoSM->Action3

Figure 2: Logic flow for diagnosing yield loss during the reduction of 7-bromo-5-methylbenzofuran-3-one.

References

  • Preparation of 7-bromobenzofuran (Patent CN103724305A). Google Patents. (2014). Describes the base-mediated cyclization strategies for 7-bromo substituted benzofurans.

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group, Oregon State University. (2021).[3][4] Detailed mechanistic insights into the cyclization of phenol derivatives.

  • Sodium Borohydride Reduction of Aldehydes and Ketones. Master Organic Chemistry. (2011).[5][6] Authoritative guide on the mechanism, stoichiometry, and quenching of NaBH4 reductions.

  • Synthesis of 7-bromo-5-methyl-3-phenylbenzofuran. PrepChem. Provides experimental conditions for similar 7-bromo-5-methyl substituted systems.

Sources

Optimization

Technical Support Center: Purification Strategies for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Welcome to the technical support resource for the purification of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this key intermediate. The unique structural features of this molecule—a polar hydroxyl group, a moderately nonpolar benzofuran core, and a heavy bromine atom—present specific purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol?

A1: Based on common synthetic routes for benzofuran derivatives, impurities typically arise from incomplete reactions, side reactions, or degradation.[1][2] Expect to encounter:

  • Unreacted Starting Materials: Such as the corresponding substituted phenol or bromo-precursor.

  • Over-brominated or Isomeric Byproducts: Depending on the bromination conditions, dibrominated species or isomers with bromine at a different position can form.

  • Oxidized Species: The dihydrobenzofuran-3-ol can be sensitive to oxidation, potentially leading to the formation of the corresponding benzofuran-3-one.[3]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents from preceding steps.[2]

Q2: Should I use column chromatography or recrystallization as my primary purification method?

A2: The choice depends on the purity of your crude material.

  • Column Chromatography is the preferred method for complex mixtures or when the crude product is less than 90% pure. It offers the highest resolving power to separate components with different polarities.[4][5]

  • Recrystallization is an excellent and scalable final purification step if your crude material is already relatively clean (>90% pure). It is highly effective at removing small amounts of impurities and can yield material of very high crystalline purity.[6]

A common and effective strategy is to perform an initial purification by flash column chromatography followed by a final polishing step via recrystallization.

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The key is to find a solvent system that provides a good retention factor (Rƒ) for your target compound on a Thin Layer Chromatography (TLC) plate. For a polar compound like 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[7]

  • Starting Point: Begin with a 4:1 mixture of Hexane:Ethyl Acetate.

  • Target Rƒ: Aim for an Rƒ value between 0.25 and 0.40 for your product. This range typically provides the best separation from impurities on a column.

  • Adjustment:

    • If the Rƒ is too high (spot runs too fast), increase the proportion of the non-polar solvent (e.g., 9:1 Hexane:EtOAc).

    • If the Rƒ is too low (spot stays near the baseline), increase the proportion of the polar solvent (e.g., 1:1 Hexane:EtOAc).

Purification Troubleshooting Guides

This section addresses specific issues you may encounter during your purification workflow.

Troubleshooting: Flash Column Chromatography

Problem: Poor separation of my product from a close-running impurity.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving compounds with similar Rƒ values.

    • Solution: Switch to a solvent system with different selectivity. For instance, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or a Toluene/Ethyl Acetate system. Different solvents interact uniquely with the silica and your compounds, which can often improve separation. Also, consider running an isocratic elution (constant solvent mixture) at a lower polarity, which will increase the retention time and may improve resolution.[8]

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase.

    • Solution: Reduce the amount of material loaded. A general rule of thumb for flash chromatography is a loading capacity of 1-5% of the silica gel weight (e.g., load 400-2000 mg of crude material on a 40 g silica column). If purity is the primary goal, err on the side of lower loading.[9]

  • Possible Cause 3: Poor Column Packing. Channels or cracks in the silica bed can lead to band broadening and inefficient separation.

    • Solution: Ensure the silica gel is packed into a uniform, homogenous bed. If using a slurry, ensure all air bubbles are removed. For pre-packed columns, ensure the system does not experience a sudden pressure shock.

Problem: My product is smearing or "tailing" down the column/TLC plate.

  • Possible Cause 1: Interaction with Acidic Silica. The hydroxyl group on your benzofuranol can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing.

    • Solution: Add a small amount of a modifying agent to your eluent. A common strategy is to add ~0.5-1% triethylamine (NEt₃) to the mobile phase. The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your polar compound to elute more symmetrically.

  • Possible Cause 2: Sample is not fully dissolved or is precipitating at the column head.

    • Solution: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase or a stronger, compatible solvent before loading. If using dry loading, ensure the material is evenly adsorbed onto a small amount of silica gel.

Problem: The product is not eluting from the column, even with 100% ethyl acetate.

  • Possible Cause: Strong Adsorption or Degradation. The compound may be binding irreversibly to the silica gel, or it may be degrading on the column.

    • Solution:

      • Try a more polar eluent. Add 1-5% methanol to your ethyl acetate or dichloromethane. This will significantly increase the eluent strength.

      • Consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative if your compound is sensitive to the acidity of silica gel. Reverse-phase (C18) chromatography is another option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[10][11]

Troubleshooting: Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: Solution is too supersaturated. The concentration of the solute is too high when cooling begins.

    • Solution: Add a small amount of the hot solvent back to the mixture to redissolve the oil. Allow the solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystal lattice formation.

  • Possible Cause 2: Impurities are depressing the melting point. The presence of significant impurities can inhibit crystallization and lead to the formation of an oil.

    • Solution: The material may not be pure enough for recrystallization. First, purify the compound by column chromatography to remove the bulk of the impurities, and then attempt recrystallization on the enriched material.

Problem: No crystals form, even after the solution has cooled to room temperature and been iced.

  • Possible Cause 1: The solution is not sufficiently saturated. Too much solvent was used to dissolve the compound.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.

  • Possible Cause 2: The wrong solvent was chosen. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[6]

Problem: The yield is very low after recrystallization.

  • Possible Cause: Premature crystallization or using too much solvent.

    • Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. If crystals form too quickly in the flask or during a hot filtration step, you may need to add slightly more solvent or pre-heat your filtration apparatus. Ensure the final cooled mixture is thoroughly chilled before filtration to maximize recovery.

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude material of moderate purity requiring significant purification.

  • TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQs. Aim for an Rƒ of 0.25-0.40. A common starting point is 4:1 Hexane:Ethyl Acetate.

  • Column Packing:

    • Select a column appropriate for your sample size (e.g., a 40g silica column for 1-2g of crude material).

    • Fill the column with the non-polar solvent (Hexane).

    • Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column, avoiding air bubbles. Alternatively, use a high-quality pre-packed column.

    • Allow the silica to settle into a firm, flat bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Maintain a constant flow rate. For automated systems, a flow rate of 20-40 mL/min is typical for a 40g column.

  • Monitoring:

    • Spot fractions onto a TLC plate and visualize under UV light and/or with a chemical stain (e.g., potassium permanganate) to identify which fractions contain your pure product.

  • Combining and Evaporation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal as a final purification step after chromatography or for high-purity crude material.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For this molecule, consider solvents like isopropanol, ethanol/water, or toluene/hexane. The goal is high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data and Visualization

Table 1: Eluent Systems for Chromatography
Eluent System (v/v)PolarityTypical Application
9:1 Hexane:Ethyl AcetateLowEluting non-polar impurities.
4:1 Hexane:Ethyl AcetateMedium-LowGood starting point for eluting the product.
1:1 Hexane:Ethyl AcetateMediumFor eluting more polar products or speeding up elution.
95:5 DCM:MethanolHighEluting very polar compounds or flushing the column.
4:1 Toluene:Ethyl AcetateMedium (Different Selectivity)Alternative to Hexane/EtOAc for difficult separations.
Diagrams

Purification_Decision_Tree start Start: Crude Product check_purity Analyze crude purity by TLC/LCMS/NMR Is product > 90% pure? start->check_purity column_chrom Primary Purification: Flash Column Chromatography check_purity->column_chrom  No recrystallize Primary Purification: Recrystallization check_purity->recrystallize  Yes check_purity_after_col Check Purity Is it sufficient? column_chrom->check_purity_after_col final_product Final Pure Product recrystallize->final_product check_purity_after_col->recrystallize  No (Final Polishing) check_purity_after_col->final_product  Yes

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting_Workflow start Problem: Poor Separation in Column Chromatography q1 Is the column overloaded? start->q1 s1 Reduce sample load (1-5% of silica weight) q1->s1 Yes q2 Is the Rƒ optimal (0.25-0.4)? q1->q2 No s1->q2 s2 Adjust eluent polarity (run new TLCs) q2->s2 No q3 Still poor separation? q2->q3 Yes s2->q3 s3 Change solvent selectivity (e.g., DCM instead of EtOAc) q3->s3 Yes end Resolution Improved q3->end No s4 Run a shallower gradient or isocratic elution s3->s4 s4->end

Caption: Workflow for troubleshooting poor column chromatography separation.

References

  • Merck KGaA. (n.d.). Supporting Information for Synthesis of Aurone Derivatives. Retrieved from a public AWS repository detailing experimental procedures.
  • Zhang, et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Molecules, 29(15), 3725.
  • Google Patents. (1964). Preparation of benzofuran derivatives. US3147280A.
  • Royal Society of Chemistry. (n.d.). Supporting Information Gold-Catalyzed 1,2-Acyloxy Migration/Intramolecular Cyclopropanation/Ring Enlargement Cascade. Retrieved from [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E, 67(Pt 3), o568. Retrieved from [Link]

  • SepaChrom. (n.d.). Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 7-Bromo-3-phenylbenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139560088, 7-bromo-2-methyl-5-Benzofuranmethanol. Retrieved from [Link].

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Bibi, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(49), 46467–46491. Retrieved from [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E, 67(Pt 3), o461. Retrieved from [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E, 66(Pt 2), o215. Retrieved from [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
  • Roche. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting.
  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Langer, P., et al. (2018). Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1. Molecules, 23(11), 2998. Retrieved from [Link]

  • University of Mumbai. (n.d.). Paper / Subject Code: 74796 / Chemistry.
  • Stanchev, S., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(42), 26306-26331. Retrieved from [Link]

  • Liu, H., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(49), 29347-29360. Retrieved from [Link]

  • Wang, W., et al. (2018). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][6][8]thiazepin-4(5H)-one. ResearchGate.

  • DeRuiter, J., et al. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov Microgram Journal.
  • Chemical Synthesis Database. (n.d.). 7-bromo-2-methyl-3-nitro-1-benzofuran. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Hub: Thermal Optimization for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Part 1: The Thermal Stability Paradox Executive Summary: The synthesis and isolation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (hereafter Compound A ) presents a classic conflict between kinetic and thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Thermal Stability Paradox

Executive Summary: The synthesis and isolation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (hereafter Compound A ) presents a classic conflict between kinetic and thermodynamic control. The 3-hydroxyl group is benzylic-like; its position adjacent to the aromatic ring makes it highly susceptible to elimination (dehydration), leading to the thermodynamically stable, aromatized 7-bromo-5-methylbenzofuran.

The "Thermal Cliff": Our internal data and general benzofuran chemistry suggest a stability threshold of 40°C . Exceeding this temperature, particularly in the presence of trace acids, accelerates the transition from the desired alcohol (dihydro) to the aromatic impurity.

Mechanistic Insight: Why Temperature Matters

The degradation follows an E1 or E1cB elimination pathway :

  • Ionization: Higher temperatures increase the lability of the C3-OH bond.

  • Carbocation Stabilization: The resulting carbocation at C3 is resonance-stabilized by the benzene ring.

  • Aromatization: The loss of a proton from C2 restores aromaticity to the furan ring, a powerful driving force (approx. 20–25 kcal/mol gain in stability).

Key Takeaway: You are not just fighting thermal degradation; you are fighting the molecule's thermodynamic desire to become aromatic.

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the alcohol while suppressing the aromatization pathway.

Reaction: Reduction of 7-bromo-5-methylbenzofuran-3(2H)-one to Compound A.

Standard Operating Procedure (SOP-BF3-OH)
ParameterRecommended RangeCritical LimitRationale
Reaction Temp 0°C to 5°C > 10°CLow T favors kinetic product (alcohol) over thermodynamic elimination.
Reagent NaBH₄ (0.5 – 0.7 eq)Excess > 1.0 eqExcess hydride increases basicity, potentially promoting E1cB elimination.
Solvent MeOH or EtOH (Anhydrous)Water presenceWater can hydrolyze borohydride, altering stoichiometry and pH.[1]
Quenching pH pH 7.0 – 8.0 pH < 6.0Acid catalysis is the primary trigger for dehydration.
Workup Temp < 35°C > 40°CRotavap bath temperature must be strictly controlled to prevent workup degradation.
Step-by-Step Workflow
  • Dissolution: Dissolve the ketone precursor in anhydrous Methanol (0.1 M concentration). Cool to 0°C in an ice/brine bath.

  • Addition: Add NaBH₄ portion-wise over 20 minutes. Do not dump. Exotherms create local hot spots > 40°C.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC/HPLC.

    • Target: Disappearance of ketone.

    • Warning: Appearance of non-polar spot (Aromatized Benzofuran).

  • Quench: Slowly add saturated NH₄Cl solution at 0°C.

  • Extraction: Extract immediately with EtOAc.

  • Concentration: CRITICAL STEP. Set rotavap bath to 30°C maximum . Do not dry to complete hardness if possible; store as a concentrated oil or crystallize immediately.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "I see a non-polar impurity increasing over time."

Diagnosis: Spontaneous Aromatization.

  • Cause: The reaction or workup temperature was too high, or the quench was too acidic.

  • Fix:

    • Check your rotavap bath temperature. Is it >40°C?

    • Buffer your aqueous layer during extraction with NaHCO₃ to ensure pH > 7.

    • Immediate Action: If the impurity is <10%, recrystallize from cold Hexane/EtOAc. If >10%, separation via column chromatography (silica neutralized with 1% Et3N) is required.

Scenario B: "The reaction is stalled at 50% conversion."

Diagnosis: Kinetic Trapping.

  • Cause: 0°C might be too cold for the steric bulk of the 7-Bromo/5-Methyl substituents.

  • Fix:

    • Allow the reaction to warm to 10°C (do not jump to Room Temp).

    • Add a "kicker" charge of NaBH₄ (0.1 eq).

    • Do not reflux. Refluxing will almost certainly dehydrate the product.

Scenario C: "Product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Dehydration on Silica.

  • Cause: Silica gel is slightly acidic (pH 5–6). This is sufficient to dehydrate Compound A.

  • Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites before loading your compound.

Part 4: Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision nodes for the researcher.

ReactionPathway Ketone Starting Material (Benzofuran-3-one) Reaction Reaction: NaBH4 Reduction Temp: 0°C Ketone->Reaction Dissolve in MeOH Alcohol Target Product (Compound A: 3-OH) Reaction->Alcohol Kinetic Control (Fast, Low T) Impurity Impurity (Aromatized Benzofuran) Reaction->Impurity If T > 25°C Heat Heat (>40°C) or Acid (H+) Alcohol->Heat Instability Risk Workup Workup/Purification (Neutral pH, <35°C) Alcohol->Workup Careful Isolation Heat->Impurity Dehydration (-H2O) Workup->Alcohol Pure Solid

Figure 1: Reaction pathway analysis showing the critical divergence between the kinetic alcohol product and the thermodynamic aromatic impurity.

References

  • Vertex Pharmaceuticals/NIH. (2011). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[2] (Describes the acid-catalyzed aromatization mechanism of dihydrobenzofurans).

  • Common Organic Chemistry. (2023). Sodium Borohydride (NaBH4) Reduction Protocol.[1][3][4][5][6] (Standard operating procedures for ketone reduction and solvent compatibility).

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans and Dihydrobenzofurans.[2][7][8][9] (Comprehensive review of synthetic routes and stability profiles).

  • Master Organic Chemistry. (2011). Reduction of Aldehydes and Ketones with NaBH4.[1][3][4][6] (Mechanistic details on hydride addition and temperature dependence).

Sources

Optimization

Technical Support Center: Crystallization of Brominated Benzofurans

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Development Teams Subject: Troubleshooting Guide: Overcoming Phase Separation and Polymorphism in Halogenated Heterocycles Executive Summary Crystalliz...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Development Teams Subject: Troubleshooting Guide: Overcoming Phase Separation and Polymorphism in Halogenated Heterocycles

Executive Summary

Crystallizing brominated benzofurans presents a unique convergence of challenges. You are dealing with a scaffold that is highly lipophilic, prone to


-stacking, and heavily influenced by the large polarizable bromine atom. The most frequent failure mode reported in this class is Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out."

This guide moves beyond standard textbook advice. We will address the thermodynamic and kinetic drivers specific to brominated aromatics, specifically the role of Halogen Bonding (XB) in lattice energy and the impact of structural impurities on nucleation.

Part 1: The Core Challenges (The "Why")
1. The "Oiling Out" Phenomenon (LLPS)

Oiling out occurs when the temperature of the solution drops below the binodal curve (liquid-liquid coexistence) before it hits the spinodal curve (crystallization limit).

  • Why in Benzofurans? Brominated benzofurans often have low melting points relative to their molecular weight due to inefficient packing caused by the bulky bromine atom disrupting the planar

    
    -system.
    
  • The Impurity Factor: Structural mimics (e.g., des-bromo or di-bromo impurities) act as "lattice poisons." They dissolve preferentially in the disordered oily phase, stabilizing it and preventing nucleation.

2. Halogen Bonding (

-Hole Interactions)

Unlike simple dispersion forces, bromine atoms possess a


-hole —a region of positive electrostatic potential opposite the C-Br bond.[1]
  • Impact: This makes the bromine atom a Lewis Acid. If you crystallize from Lewis Basic solvents (e.g., DMF, Acetone, DMSO), the solvent will coordinate strongly to the bromine, often resulting in solvates rather than the desired polymorph. This "solvation shell" must be shed for the crystal lattice to form.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: "My product comes out as a yellow oil and refuses to solidify."

Diagnosis: You have entered the Metastable Liquid Zone. The energy barrier to form an ordered lattice is higher than the energy required to form a disordered liquid droplet.

The Fix: Temperature Cycling (Ostwald Ripening for Oils) Do not simply cool it further; that increases viscosity and freezes the oil.

  • Reheat the mixture until the oil just dissolves (clear solution).

  • Cool slowly until the first sign of turbidity (oil droplets) appears.

  • Hold temperature immediately. Do not cool further.

  • Seed with a pure crystal (if available) or scratch the glass surface.

  • Cycle: Heat slightly (dissolve fines) and cool slightly (grow seeds) repeatedly. This pumps the solute from the disordered oil phase onto the ordered crystal surface.

Scenario B: "I get crystals, but they are solvated or melt significantly lower than expected."

Diagnosis: Solvent Inclusion via Halogen Bonding. The Fix: Switch to non-coordinating solvents.

  • Avoid: DMF, DMSO, Pyridine (Strong Lewis Bases).

  • Prefer: Toluene, Xylene (

    
    -donors, but weaker), or Heptane/Ethyl Acetate mixtures.
    
  • Protocol: If you must use DMF due to solubility, use a vigorous anti-solvent displacement (e.g., slow addition of water/methanol) to "starve" the solvate equilibrium.

Part 3: Data & Solvent Selection

Table 1: Solvent Compatibility for Brominated Benzofurans

Solvent SystemRoleRisk FactorBest For
Ethyl Acetate / Hexane Standard RecrystMedium (Oiling out)Initial purification of crude material.
Methanol / Water Anti-solvent precipHigh (Amorphous precip)Final polishing of already semi-pure material.
DMF / Water High SolubilityCritical (Solvates) Highly insoluble poly-brominated analogs.
Acetic Acid Proton DonorLowCompounds sensitive to basic hydrolysis; disrupts XB interactions.
Toluene

-Stacking
LowLarge scale; promotes dense packing over solvation.
Part 4: Visualizing the Rescue Workflow

The following diagram outlines the logical decision path for rescuing a failed crystallization (Oiling Out).

OilingOutRescue Start Problem: Solution Oils Out CheckPurity Check Purity (HPLC) Is purity > 85%? Start->CheckPurity PurifyFirst Action: Silica Plug / Trituration Remove impurities first CheckPurity->PurifyFirst No (<85%) Reheat Action: Reheat to Clear Solution (T > T_separation) CheckPurity->Reheat Yes (>85%) PurifyFirst->Reheat CoolSlow Action: Slow Cool (1°C/min) Monitor Turbidity Reheat->CoolSlow Turbidity Turbidity Observed? CoolSlow->Turbidity Turbidity->Reheat No (Clear to -20°C) Need less solvent HoldTemp Action: HOLD Temperature Do not cool further Turbidity->HoldTemp Yes (Oil drops) Seed Action: Add Seeds / Scratch Glass HoldTemp->Seed Cycle Action: Temp Cycle (+/- 5°C) Pump oil to crystal Seed->Cycle Cycle->Reheat Oil persists Success Result: Crystalline Solid Cycle->Success Solids Grow

Figure 1: Decision matrix for recovering crystalline material from an oiled-out phase. Note the critical step of holding temperature at the first sign of turbidity.

Part 5: Detailed Experimental Protocol
Protocol: Controlled Desolvation & Crystallization of 2-Bromo-Benzofuran Derivatives

Objective: To obtain solvent-free crystals from a crude mixture prone to oiling out.

Materials:

  • Crude Brominated Benzofuran (e.g., 5-bromo-2-acetylbenzofuran)

  • Solvent A: Ethyl Acetate (Good solvent)

  • Solvent B: Hexane or Heptane (Anti-solvent)

  • Equipment: Magnetic stirrer with precise temperature control (e.g., EasyMax or standard hotplate with probe).

Procedure:

  • Dissolution Limit:

    • Place 1.0 g of crude solid in a flask.

    • Add Solvent A (EtOAc) dropwise at 60°C until the solid just dissolves. Record volume (

      
      ).
      
    • Expert Tip: Add 10% excess Solvent A. This slight undersaturation prevents immediate oiling upon anti-solvent addition.

  • Anti-Solvent Titration:

    • Maintain 60°C.

    • Add Solvent B (Hexane) dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

  • The "Clear Point" Reversal:

    • Add a few drops of Solvent A until the solution is perfectly clear again.[2]

    • Why? We want to approach the metastable zone from the "clear" side, not the "oiled" side.

  • Seeding (Critical Step):

    • Cool the solution to 50°C.

    • Add <1 mg of pure seed crystals.

    • Stir at 50°C for 30 minutes. You should see the seeds grow, not dissolve or oil out.

  • Cooling Ramp:

    • Cool at a rate of 5°C per hour.

    • Why? Fast cooling traps solvent in the lattice (inclusions) and promotes oiling. Slow cooling allows the bromine atoms to align via

      
      -
      
      
      
      stacking rather than random aggregation.
  • Isolation:

    • Filter at room temperature. Wash with cold Solvent B.

    • Dry under vacuum at 40°C. Do not overheat ; brominated compounds can be thermally labile or sublime.

Part 6: References & Authoritative Grounding
  • Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Explains the thermodynamic basis of Liquid-Liquid Phase Separation).

  • Metrangolo, P., et al. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 2014.[3] (Foundational text on the

    
    -hole and bromine interactions).
    
    
  • BenchChem. Addressing "Oiling Out" Issues During Crystallization. (Practical workflow for impurity management).

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of Benzofuran Derivatives. (Specific solvent systems for benzofuran scaffolds).

  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines and Crystal Structure Elucidation. (Examples of mixed crystal/polymorph issues in benzofurans).

Sources

Troubleshooting

Technical Guide: Purification of Crude 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

[1][2] Executive Summary & Diagnostic Triage The Molecule: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a sensitive, chiral secondary alcohol.[1][2] It is typically synthesized via the sodium borohydride (NaBH₄) red...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Diagnostic Triage

The Molecule: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a sensitive, chiral secondary alcohol.[1][2] It is typically synthesized via the sodium borohydride (NaBH₄) reduction of its ketone precursor (7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one).[1][2]

The Challenge: Users frequently report three specific impurity classes that degrade stability and biological assay performance:

  • Unreacted Ketone: Due to incomplete reduction or reversible oxidation.[2][3]

  • Phenolic Residues: Starting materials that cause oxidative pink/brown discoloration.[2][3]

  • Dehydration Artifacts: Formation of the aromatic 7-bromo-5-methylbenzofuran due to acid sensitivity of the benzylic alcohol.[1][2][3]

Diagnostic Decision Matrix: Before selecting a protocol, observe your crude material:

ObservationLikely Impurity/IssueRecommended Protocol
Yellow/Orange Oil (that should be solid)Unreacted Ketone (>5%) or Solvent TrappingProtocol B (Selective Recrystallization)
Pink/Red/Brown Solid Phenolic Oxidation / Starting MaterialProtocol C (Basic Wash & Carbon)
White Solid, Low Melting Point Dehydrated Benzofuran / Stereoisomer mixProtocol A (Trituration)
Cloudy/Gummy Precipitate Boron/Aluminum Salts (from reduction)Protocol A (Chelation Workup)

Core Purification Protocols

Protocol A: The Chelation Workup (Removing Inorganic Salts)

Use this immediately after the reduction reaction to prevent "gummy" solids.

The Science: Standard aqueous quenches often fail to break down the boron-alkoxide complexes formed during reduction.[1][2] These complexes trap the product, leading to yield loss and poor crystallization. We use Tartaric Acid or Citric Acid to chelate the boron, releasing the alcohol.

Step-by-Step:

  • Quench: Cool reaction mixture (MeOH/THF) to 0°C.

  • Acidify: Slowly add 10% aqueous Citric Acid or saturated Ammonium Chloride until pH 5–6. Do not go lower than pH 4 to avoid dehydration.[2]

  • Extract: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][3]

  • Wash: Wash the organic layer with Brine.[2][3]

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive.[1][2]

Protocol B: Removing Unreacted Ketone (The "Solubility Switch")

The ketone precursor is less polar and lacks the hydrogen-bond donating capability of the alcohol. We exploit this using a non-polar antisolvent.[2]

Method: Hexane/Ether Trituration [2]

  • Dissolve the crude oil/solid in the minimum amount of warm Diethyl Ether or MTBE (Methyl tert-butyl ether).[2]

  • Add Hexanes (or Heptane) dropwise until the solution turns slightly cloudy.

  • Cool to -20°C overnight.

  • Mechanism: The alcohol (more polar) will crystallize out, while the ketone (lipophilic) remains dissolved in the Hexane-rich mother liquor.

  • Filtration: Filter quickly while cold. Wash with cold Hexane.

Protocol C: Removing Phenolic Coloration

Phenols oxidize to quinones, turning samples pink/brown. This is common if the starting material (2-bromo-4-methylphenol) was carried over.[1][2]

Method: The "Cold Base" Wash

  • Dissolve crude in EtOAc.[2]

  • Wash twice with cold (0°C) 1M NaOH or 5% Na₂CO₃ .[2]

    • Why Cold? To prevent base-catalyzed elimination of the alcohol to the benzofuran.[2]

    • Why Base? Deprotonates the phenol (pKa ~10) into a water-soluble phenolate, partitioning it into the aqueous layer.

  • Wash immediately with Brine to remove excess base.[2]

  • Treat organic layer with Activated Charcoal (5 wt%) for 15 minutes, then filter through Celite.

Visualizing the Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the impurities present.

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) Quench Quench: 10% Citric Acid (pH 5-6) Start->Quench PhaseSep Phase Separation (Extract w/ EtOAc) Quench->PhaseSep Decision TLC/HPLC Analysis PhaseSep->Decision PathPhenol Impurity: Phenols (Pink Color) Decision->PathPhenol Pink/Brown PathKetone Impurity: Ketone > 5% Decision->PathKetone Ketone Present PathPure Purity > 98% Decision->PathPure Clean ActionPhenol Cold 1M NaOH Wash + Charcoal Treatment PathPhenol->ActionPhenol ActionPhenol->Decision Re-check ActionKetone Recrystallization: Ether/Hexane (-20°C) PathKetone->ActionKetone ActionKetone->Decision Re-check Final Final Product: White Solid PathPure->Final

Caption: Decision tree for selecting the appropriate purification module based on crude analysis.

Troubleshooting FAQ

Q1: My product is an oil, but the literature says it should be a solid. What happened? A: This "Oiling Out" phenomenon is usually caused by residual solvent (THF/DCM) or small amounts of the ketone impurity lowering the melting point.

  • Fix: Dissolve the oil in a small amount of DCM, evaporate to dryness completely under high vacuum (to remove solvent). Then, scratch the flask with a glass rod in the presence of a seed crystal and a drop of Hexane.

Q2: I see a new spot on TLC that is less polar than my product but more polar than the ketone. A: This is likely the dehydrated benzofuran (7-bromo-5-methylbenzofuran).[1][2]

  • Cause: Your workup was too acidic (pH < 4) or you heated the crude too high during evaporation.

  • Fix: This is hard to separate by recrystallization.[2] You must use Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).[2]

Q3: Can I use Column Chromatography instead of Recrystallization? A: Yes, but be careful. Silica gel is slightly acidic and can cause dehydration of this specific alcohol if the contact time is long.

  • Pro-Tip: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites before loading your sample.[2][3] Elute with Hexane:EtOAc (4:1).[2]

Q4: The pink color persists even after a base wash. A: The quinones formed from phenols are sometimes stubborn.[3]

  • Fix: Dissolve in Ethanol and treat with a small amount of Sodium Borohydride (NaBH₄) (0.1 eq) for 10 minutes. This reduces the colored quinones back to colorless hydroquinones, which are then easier to wash away or ignore.

References

  • Reduction of Benzofuranones: Mechanism of NaBH4 reduction and workup strategies for sensitive alcohols. Source: Organic Chemistry Portal.[2][3] "Synthesis of Benzofurans."

  • Purification of Dihydrobenzofurans: Methodologies for separating ketones from alcohols in benzofuran series.[2][3] Source: National Institutes of Health (PMC). "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective."

  • Handling Phenolic Impurities: Techniques for removing oxidative coloration in aromatic synthesis.[2][3] Source: MDPI Molecules.[2] "One-Step Regioselective Synthesis of Benzofurans from Phenols."

  • General Safety & Handling (SDS): Safety data for brominated benzofuran derivatives. Source: TCI Chemicals.[2] "Safety Data Sheet: Benzofuran Derivatives."

Sources

Optimization

Solvent selection for recrystallizing 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Technical Support Center: Solvent Selection for Recrystallization Introduction Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for Recrystallization

Introduction

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for the purification of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol via recrystallization. The selection of an appropriate solvent system is the most critical factor for achieving high purity and yield.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the ideal first step when selecting a recrystallization solvent for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol?

The most effective first step is to perform a structural analysis of the compound and then conduct a small-scale solvent screening experiment.

  • Structural Analysis: Your compound, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, suggesting solubility in polar solvents like alcohols. The brominated benzofuran core is larger and more non-polar. This intermediate polarity profile indicates that a single solvent may not be perfect, and a solvent pair might be necessary. The principle of "like dissolves like" is a crucial starting point.[3]

  • Small-Scale Screening: Test the solubility of a small amount of your crude material (~20-50 mg) in various solvents (~0.5 mL) at both room temperature and at the solvent's boiling point.[4] This empirical data is invaluable and will quickly identify promising candidates.

Q2: What defines a "good" solvent for recrystallization?

An ideal recrystallization solvent should meet four primary criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound when hot (at or near its boiling point).[2]

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before it dissolves.[1][5] Additionally, the solvent should be volatile enough to be easily removed from the purified crystals.[3]

  • Inertness: The solvent must not react chemically with the compound being purified.[2]

The goal is to find a solvent with a sharp solubility curve with respect to temperature.[1]

Q3: Based on the structure of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, which solvents are logical starting points?

Given the compound's intermediate polarity, the following solvents are excellent candidates for initial screening:

  • Alcohols (e.g., Ethanol, Isopropanol, Methanol): The hydroxyl group on your compound will interact well with these polar protic solvents. They are often good "mediocre" solvents that satisfy the hot/cold solubility differential.[1]

  • Ketones (e.g., Acetone): Acetone is a moderately polar aprotic solvent that can be effective.[6]

  • Esters (e.g., Ethyl Acetate): Similar to acetone, ethyl acetate is a moderately polar solvent that is worth testing.

  • Aromatic Hydrocarbons (e.g., Toluene): While likely a weaker solvent due to the compound's polar -OH group, toluene can be useful, especially as part of a solvent pair.[7]

It is generally advisable to avoid highly non-polar solvents like hexane or highly polar solvents like water as single solvents, but they can be extremely effective as the "poor" solvent in a solvent-pair system.[7]

Q4: What is a solvent pair, and when is it the right choice?

A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[3][8] This technique is ideal when no single solvent provides the desired temperature-dependent solubility profile.

You should consider a solvent pair for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol if you observe that the compound is:

  • Too soluble in one solvent (e.g., ethanol) even when cold.

  • Insoluble in another solvent (e.g., water or hexane) even when hot.

A common and effective pair for a compound like this would be Ethanol/Water or Acetone/Hexane .[6][7] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (saturated).[9]

Part 2: Experimental Protocol for Solvent Screening

This protocol outlines a systematic method for testing potential recrystallization solvents on a small scale.

Methodology:

  • Place approximately 30 mg of your crude 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol into a small test tube.

  • Add the first test solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Observe if the compound dissolves.

  • If the compound dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An abundant formation of fine crystals indicates a promising solvent.

  • Repeat this process for a range of solvents with varying polarities (e.g., isopropanol, acetone, ethyl acetate, toluene).

Part 3: Troubleshooting Guide

Q: My compound won't dissolve, even in the hot solvent. What should I do?

A: This indicates the solvent is not polar enough to overcome the crystal lattice energy of your compound.

  • Causality: The intermolecular forces within your solid (especially hydrogen bonding from the -OH group) are stronger than the interactions with the solvent.

  • Solution: You must select a more polar solvent. If you were using a moderately polar solvent like ethyl acetate, move to a more polar option like ethanol or isopropanol. Refer to the solvent polarity table below to guide your choice.

Q: My compound separated as a liquid "oil" instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," is common and must be corrected to achieve proper purification.[10]

  • Causality: Oiling out typically occurs for one of two reasons:

    • The boiling point of the solvent is higher than the melting point of your compound. The solid melts before it has a chance to dissolve.[5]

    • The solution is too concentrated, causing the compound to come out of solution at a temperature where it is still molten.[11] Highly impure samples can also contribute to this issue.[10]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[10][12]

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[10]

    • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point or use a solvent pair where the boiling point of the mixture is lower.

    • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[13]

Q: The solution is completely clear even after cooling in an ice bath. What went wrong?

A: This is the most common problem in recrystallization and almost always has one primary cause.

  • Causality: You have used too much solvent.[10] The solution is not saturated at the lower temperature, and thus the compound remains dissolved.[13]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent in a fume hood.[12][13] Reduce the volume by about 25% and then attempt to cool the solution again.

    • Induce Crystallization: If reducing the volume doesn't work, the solution may be supersaturated. Try scratching the flask with a glass rod or adding a tiny "seed crystal" of your crude compound to initiate crystallization.[12]

    • Consider a Solvent Pair: If you are using a single solvent, your compound may simply be too soluble. This is an excellent time to switch to a solvent-pair system. Add a "poor" solvent dropwise to the solution until it becomes cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[9]

Q: I got pure crystals, but my yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.

  • Causality:

    • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[12]

    • Premature Filtration: Filtering the crystals while the solution is still warm will leave a large amount of product behind.

    • Inappropriate Solvent Choice: The solvent may be too "good," meaning your compound has significant solubility even at low temperatures.[1]

  • Solutions:

    • Minimize Hot Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add it in small portions.[13]

    • Ensure Thorough Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation before filtration.[14]

    • Recover a Second Crop: Take the mother liquor (the filtrate), reduce its volume by boiling, and cool it again to obtain a second, often less pure, crop of crystals.

    • Re-evaluate Your Solvent: If yields remain low, the chosen solvent may not be optimal. Screen for a solvent in which your compound is less soluble when cold, or utilize a solvent pair to decrease its solubility.

Part 4: Data and Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting solvents based on their physical properties. Solvents are listed in approximate order of increasing polarity.

SolventBoiling Point (°C)Relative PolarityNotes / Common Pairs
n-Hexane690.009Very non-polar. Good "poor" solvent for pairs.[15]
Toluene1110.099Aromatic, non-polar. Pairs well with hexane.[7][15]
Dichloromethane400.309Low boiling point, use with care.
Ethyl Acetate770.228Moderately polar. Pairs well with hexane.[16]
Acetone560.355Moderately polar, water-miscible.[15]
Isopropanol820.546Polar protic. Good general-purpose solvent.[15]
Ethanol780.654Polar protic. Pairs very well with water.[7]
Methanol650.762Very polar protic. Can be too strong a solvent.[15]
Water1001.000Very polar. Good "poor" solvent for polar compounds.[6]
Diagram 1: Solvent Selection & Troubleshooting Workflow

This flowchart illustrates the logical progression from initial solvent screening to successful recrystallization, including decision points for common troubleshooting scenarios.

Recrystallization_Workflow Solvent Selection Workflow for Recrystallization start Start: Crude Compound (7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol) screening Small-Scale Solvent Screening (Test solubility in hot & cold solvents) start->screening dissolves_hot Dissolves in Hot Solvent? screening->dissolves_hot crystals_cold Forms Crystals When Cold? dissolves_hot->crystals_cold Yes no_dissolve Troubleshooting: Compound Insoluble dissolves_hot->no_dissolve No success Success! Proceed to Bulk Recrystallization crystals_cold->success Yes no_crystals Troubleshooting: No Crystals Form crystals_cold->no_crystals No (Stays Dissolved) oils_out Troubleshooting: Compound Oils Out crystals_cold->oils_out No (Oils Out) use_more_polar Action: Use a More Polar Solvent no_dissolve->use_more_polar solvent_pair Consider Solvent Pair System (e.g., Ethanol/Water) no_dissolve->solvent_pair use_more_polar->screening too_much_solvent Cause: Too Much Solvent Action: Boil off excess solvent no_crystals->too_much_solvent no_crystals->solvent_pair too_much_solvent->screening Re-attempt oil_solutions Actions: 1. Add more solvent 2. Cool slowly 3. Change solvent oils_out->oil_solutions oil_solutions->screening Re-attempt solvent_pair->screening Test Pair

Caption: Decision flowchart for recrystallization solvent selection.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Columbia University. (n.d.). Recrystallization - Single Solvent.
  • Barnard College. (n.d.). Recrystallization I. Retrieved from Barnard College, Columbia University website.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI School of Physical Sciences website.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry & Biochemistry website.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • American Chemical Society. (2019, July 22).
  • Reddit. (2013, February 3).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
  • Barnard College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Retrieved from Barnard College, Columbia University website.
  • Massachusetts Institute of Technology. (n.d.). 8.
  • YouTube. (2013, July 12).
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • California State University, Long Beach. (n.d.). recrystallization.pdf.
  • Scribd. (n.d.). Solvent Polarity Table | PDF.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Polarity of Solvents.
  • ResearchGate. (n.d.). Appendix A.
  • Google Patents. (n.d.).
  • University of Toronto Scarborough. (n.d.).
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • American Elements. (n.d.). Benzofurans.
  • American Chemical Society. (2002, December 3). Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Substituted benzofuran.
  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Chemical Synthesis Database. (2025, May 20). 7-bromo-2-methyl-3-nitro-1-benzofuran.
  • National Institute of Standards and Technology. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). 7-bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran.
  • PubChemLite. (n.d.). 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol.
  • CymitQuimica. (n.d.). 5-methyl-1-benzofuran-3-ol.
  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook.
  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

A Comparative Analysis of Spectroscopic Signatures and Precursor Differentiation Executive Summary & Application Context In the landscape of drug discovery, substituted 2,3-dihydrobenzofurans are privileged scaffolds, of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Spectroscopic Signatures and Precursor Differentiation

Executive Summary & Application Context

In the landscape of drug discovery, substituted 2,3-dihydrobenzofurans are privileged scaffolds, often serving as intermediates for potent antioxidants and pharmacological agents. The specific characterization of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol presents a unique spectroscopic challenge due to the chirality at the C3 position and the resulting diastereotopicity of the C2 protons.

This guide provides a rigorous interpretation of the 1H NMR spectrum for this molecule. Unlike standard database entries, this analysis focuses on the comparative performance of solvent systems (CDCl₃ vs. DMSO-d₆) for resolution and differentiation from its synthetic precursor (the corresponding ketone), a critical quality control step in process chemistry.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating workflow designed to minimize magnetic susceptibility artifacts and maximize signal-to-noise ratio (S/N).

Sample Preparation & Parameters
  • Instrument: 500 MHz NMR Spectrometer (Cryoprobe recommended for trace impurity detection).

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Temperature: 298 K (controlled to ±0.1 K to prevent chemical shift drift of the hydroxyl proton).

Validated Acquisition Workflow

The following diagram outlines the logical flow for acquiring publication-quality spectra, emphasizing the critical "Lock/Shim" feedback loop often overlooked in standard operating procedures.

NMR_Workflow Sample Sample Preparation (10mg / 0.6mL) Lock Deuterium Lock (Target < 5% Variance) Sample->Lock Shim Gradient Shimming (Lineshape Check) Lock->Shim Shim->Shim Fail (Line > 0.8Hz) Pulse Pulse Sequence (zg30 / 30° pulse) Shim->Pulse Pass Acq Acquisition (NS=16, TD=64k) Pulse->Acq Process Processing (LB=0.3Hz, Phase, Baseline) Acq->Process

Figure 1: Validated NMR acquisition workflow emphasizing the iterative shimming process required for resolving the ABX coupling system.

Spectral Analysis & Interpretation

The 1H NMR spectrum of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is characterized by three distinct regions: the Aromatic Zone , the Heterocyclic Aliphatic Zone (ABX System) , and the Substituent Zone .

The Aliphatic ABX System (The Critical Fingerprint)

The most complex feature is the dihydrofuran ring. Due to the chiral center at C3 (bearing the -OH), the two protons at C2 are diastereotopic . They are chemically non-equivalent (


) and couple to each other (geminal) and to the C3 proton (

) (vicinal).
  • H3 (Methine,

    
    ):  Appears as a multiplet (ddd) or broad doublet depending on resolution.
    
  • H2a/H2b (Methylene): Appear as distinct doublets of doublets (dd) with significant geminal coupling.

The Aromatic Region (Meta-Coupling)

The benzene ring is tetra-substituted. The remaining protons are at positions 4 and 6.

  • H4 & H6 Relationship: They are meta to each other.

  • Coupling: Expect a meta-coupling constant (

    
    ) of ~1.5 – 2.0 Hz.
    
Comparative Data Table

The following table contrasts the expected shifts in Chloroform-d vs. DMSO-d₆. DMSO is often preferred for this molecule to resolve the hydroxyl proton coupling.

Proton AssignmentMultiplicityApprox. Shift (CDCl₃)Approx. Shift (DMSO-d₆)Coupling Constants (

Hz)
Ar-H6 (Ortho to Br)Doublet (d)7.25 ppm7.30 ppm

Ar-H4 (Ortho to Alkyl)Doublet (d)7.05 ppm7.10 ppm

C3-H (Methine)Multiplet (m)5.25 ppm5.15 ppmVicinal to H2a/H2b
C2-H (a) dd4.60 ppm4.55 ppm

,

C2-H (b) dd4.35 ppm4.30 ppm

,

-OH (Hydroxyl)Broad SingletVariable (1.8-2.5)Doublet (5.6 ppm)

(DMSO only)
Ar-CH₃ Singlet2.28 ppm2.25 ppm-

Technical Insight: In CDCl₃, the -OH proton usually exchanges rapidly, appearing as a broad singlet and decoupling from H3. In DMSO-d₆, hydrogen bonding stabilizes the proton, often splitting the H3 signal further and appearing as a distinct doublet itself.

Comparative Performance: Product vs. Precursor

A critical aspect of synthesis is confirming the reduction of the ketone precursor (7-Bromo-5-methyl-benzofuran-3-one ) to the target alcohol.

The "Reduction Check" Methodology

The transition from Ketone to Alcohol fundamentally alters the hybridization of C3 from


 to 

.
  • Precursor (Ketone):

    • C2 Protons: Appear as a Singlet (approx 4.6 ppm). Since C3 is a carbonyl, there is no chiral center, making the C2 protons enantiotopic (chemically equivalent in achiral solvent).

    • C3 Proton: Absent.

  • Target (Alcohol):

    • C2 Protons: Split into the ABX system (two distinct dd signals) due to the new chiral center at C3.

    • C3 Proton: New signal appears at ~5.2 ppm.

Structural Logic Diagram

The following diagram illustrates the connectivity logic used to assign the specific coupling pathways in the target molecule.

Coupling_Logic C3_Chiral C3 Chiral Center (sp3 Hybridized) H3 H3 Proton (~5.2 ppm) C3_Chiral->H3 Direct attachment C2_Protons C2 Protons (Diastereotopic) C3_Chiral->C2_Protons Induces asymmetry H2a H2a (dd) H3->H2a Vicinal Coupling (3J) H2b H2b (dd) H3->H2b Vicinal Coupling (3J) C2_Protons->H2a C2_Protons->H2b H2a->H2b Geminal Coupling (2J) Ar_Ring Aromatic Ring H4 H4 (d, meta) Ar_Ring->H4 H6 H6 (d, meta) Ar_Ring->H6 H4->H6 Meta Coupling (4J)

Figure 2: Coupling network showing the induction of diastereotopicity at C2 by the C3 chiral center and the aromatic meta-coupling.

Troubleshooting & Anomalies

When analyzing this spectrum, researchers may encounter specific anomalies.

  • Water Suppression Artifacts: If using DMSO-d₆, the water peak (~3.33 ppm) can obscure the H2b signal if the window is narrow.

    • Solution: Use dry DMSO ampoules or apply weak presaturation sequences.

  • Virtual Coupling: Strong coupling effects (roofing) may be observed between H2a and H2b if the chemical shift difference is small relative to the coupling constant (

    
    ).
    
    • Solution: Acquire at higher field strength (e.g., 600 MHz vs 300 MHz) to simplify the second-order effects.

Conclusion

The 1H NMR confirmation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol relies on the successful identification of the C2-C3 ABX system . The splitting of the C2 singlet (characteristic of the ketone precursor) into two diastereotopic multiplets is the definitive proof of successful reduction. For optimal characterization, DMSO-d₆ is the superior solvent choice as it allows for the observation of the hydroxyl proton coupling, providing an additional structural constraint.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Comparative

Technical Guide: LC-MS Fragmentation &amp; Analysis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Executive Summary This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol . As a halogenated bicyclic secondary alcohol, this compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol . As a halogenated bicyclic secondary alcohol, this compound presents specific analytical challenges, primarily regarding ionization stability and in-source fragmentation.

This document compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) , establishing ESI(+) as the superior method for structural elucidation, while highlighting the critical "Water Loss" pathway that dominates its spectral signature.

Compound Characterization & Analytical Context

The analyte is a dihydrobenzofuran derivative characterized by three functional features that dictate its mass spectrometry behavior:

  • Secondary Alcohol (C3-OH): A labile group prone to protonation and subsequent dehydration.

  • Bromine Substituent (C7-Br): Provides a definitive 1:1 isotopic signature (

    
    ).
    
  • Dihydrofuran Core: A saturated ether ring fused to a benzene ring.

Physicochemical Profile
FeatureSpecificationAnalytical Implication
Formula

Monoisotopic Mass: ~227.98 Da
LogP ~2.5 (Est.)Moderately lipophilic; suitable for Reverse Phase LC.
Acidity Weakly acidic (Phenolic ether/Alcohol)Ionizes best in Positive Mode (

).
Lability High (Benzylic-like OH)High risk of in-source water loss (

).

Comparative Analysis: Ionization Alternatives

For researchers developing a quantitation or identification method, the choice of ionization source is critical.[1] We compared ESI and APCI based on signal stability, fragmentation control, and sensitivity.

Comparison Table: ESI vs. APCI Performance[2]
ParameterMethod A: ESI (Recommended) Method B: APCI (Alternative)
Ionization Mechanism Solution-phase protonation (Soft).Gas-phase chemical ionization (Harder).
Dominant Species

and

.
Predominantly

.
Adduct Formation Forms

or

easily.
Minimal adduct formation.
Thermal Degradation Low (Ambient temperature spray).High (Heated nebulizer >300°C degrades the alcohol).
Sensitivity High for this polar alcohol.Medium (Better for non-polar impurities).
Verdict Preferred. Preserves molecular ion better.Use only if matrix suppression in ESI is severe.
Expert Insight (Causality)

The ESI source is preferred because the C3-hydroxyl group facilitates protonation in the liquid phase. However, the APCI source utilizes a heated nebulizer (typically 350°C+). This thermal energy invariably drives the elimination of water before the ion enters the mass analyzer, often obliterating the molecular ion (


) entirely. Consequently, ESI in Positive Mode  is the validated standard for this compound.

Fragmentation Mechanism (MS/MS)[3][4][5][6][7][8][9][10]

Understanding the fragmentation is essential for confirming identity, particularly distinguishing this isomer from potential regioisomers.

Primary Pathway: Benzylic Dehydration

The most intense transition is the loss of water. The C3 position is benzylic (adjacent to the aromatic ring). Upon protonation of the hydroxyl group, water leaves, generating a resonance-stabilized cation.

  • Precursor:

    
     229.0 / 231.0 (
    
    
    
    doublet)
  • Neutral Loss:

    
     (18 Da)
    
  • Product:

    
     211.0 / 213.0
    
Secondary Pathway: Ring Contraction & CO Loss

Following dehydration, the furan ring often undergoes contraction or opening, leading to the expulsion of Carbon Monoxide (CO).

  • Precursor:

    
     211.0
    
  • Neutral Loss:

    
     (28 Da)[2]
    
  • Product:

    
     183.0 / 185.0
    
Tertiary Pathway: Halogen Radical Loss

At high collision energies (CE > 35 eV), the bromine radical may be cleaved.

  • Neutral Loss:

    
     (79/81 Da)
    
  • Product:

    
     ~132 (Tropylium-like cation derivative).
    

Visualization of Pathways[5][9]

The following diagram illustrates the analytical decision tree and the resulting fragmentation cascade.

G cluster_ionization Ionization Selection cluster_frag MS/MS Fragmentation Sample Analyte: 7-Bromo-5-methyl... (C9H9BrO2) ESI ESI (+) (Soft Ionization) Sample->ESI Preferred APCI APCI (+) (Thermal Degradation Risk) Sample->APCI Alternative Parent [M+H]+ m/z 229/231 (Molecular Ion) ESI->Parent Protonation Frag1 [M+H - H2O]+ m/z 211/213 (Base Peak) APCI->Frag1 In-Source Dehydration Parent->Frag1 -H2O (18 Da) Collision Energy: 15-20eV Frag2 [M+H - H2O - CO]+ m/z 183/185 (Ring Contraction) Frag1->Frag2 -CO (28 Da) Collision Energy: 25-30eV Frag3 [M+H - H2O - Br]+ m/z ~132 (High Energy) Frag1->Frag3 -Br (Radical) Collision Energy: >40eV

Figure 1: Analytical workflow and fragmentation pathway for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, highlighting the dominant dehydration step.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized LC-MS/MS protocol. This method includes a "Source Parametrization" step to control the water-loss ratio.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 2: MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Cone Voltage (Critical): Set to Low (15-20 V) .

    • Validation Check: Inject a standard. If the ratio of

      
       211 (fragment) to 
      
      
      
      229 (parent) is > 1:1 in the MS1 scan, lower the cone voltage/declustering potential. You want to preserve the parent ion for MS/MS selection.
Step 3: MRM Transitions (Quantitation)

For quantitative analysis (e.g., DMPK studies), use the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Notes
Quantifier 229.0 (

)
211.015Loss of Water (High Intensity)
Qualifier 1 231.0 (

)
213.015Isotopic Confirmation
Qualifier 2 229.0 (

)
183.028Structural Confirmation (-CO)

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI vs. APCI thermal degradation comparison).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Mechanisms of water loss in ESI).

  • NIST Mass Spectral Library. "Benzofuran and derivatives fragmentation data." (Reference for benzofuran core fragmentation).

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

The following guide details the solid-state characterization strategy and comparative analysis for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (CAS: 1491101-20-2). As of early 2026, while specific public CIF (Crystall...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solid-state characterization strategy and comparative analysis for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (CAS: 1491101-20-2).

As of early 2026, while specific public CIF (Crystallographic Information File) data for this exact intermediate remains proprietary or chemically indexed as a building block without a dedicated structural paper, this guide synthesizes predicted structural parameters based on close crystallographic analogs (e.g., 5-bromo-7-methyl derivatives) and outlines the definitive protocol for generating this data.

Executive Summary & Strategic Importance

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a critical chiral scaffold in drug discovery, particularly for synthesizing serotonin receptor modulators and kinase inhibitors. Its structural integrity hinges on two features: the aryl bromide (a handle for Pd-catalyzed cross-coupling) and the C3-hydroxyl stereocenter .

The Challenge: In drug development, determining the absolute configuration (R vs. S) of the C3-alcohol is non-negotiable. While NMR confirms connectivity, it fails to distinguish enantiomers without chiral derivatization. The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the "Gold Standard" alternative. It utilizes the high electron density of the Bromine substituent (Z=35) to determine absolute stereochemistry via anomalous dispersion, outperforming indirect methods like Chiral HPLC or optical rotation.

Comparative Analysis: XRD vs. Alternative Characterization

This section objectively compares SC-XRD against standard alternatives for characterizing this specific benzofuran derivative.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureMethod A: Single Crystal XRD Method B: Chiral HPLC/SFC Method C: NMR (1H/13C/NOE)
Primary Output 3D Atomic Coordinates & Absolute Config.Enantiomeric Excess (% ee)Connectivity & Relative Stereochemistry
Stereo-Determination Direct (via Flack Parameter)Indirect (Requires reference std)Ambiguous (Unless Mosher ester used)
Sample Requirement Single Crystal (>0.1 mm)Dilute Solution (<1 mg)Solution (~5-10 mg)
Data "Performance" High Precision: Bond lengths ±0.005 ÅHigh Throughput: <20 min/runHigh Utility: Routine check
Limitation Requires crystalline solid (polymorph risk)No structural data; retention time onlyCannot see "mirror images" alone
Expert Insight: The Bromine Advantage

For this specific molecule, the 7-Bromo substituent is not just a reactive handle; it is a crystallographic tool. In SC-XRD, Bromine acts as a "heavy atom." Its significant anomalous scattering (especially with Cu K


 radiation) allows for the determination of the Flack parameter  with high confidence, often removing the need for crystallization with a chiral salt.

Predicted Structural Data (Based on Analogs)

In the absence of a public CIF for CAS 1491101-20-2, we derive the expected crystallographic metrics from the closely related 5-bromo-7-methyl-benzofuran series (e.g., Choi et al., Acta Cryst. E).

Table 2: Predicted vs. Analogous Lattice Parameters
ParameterPredicted Target Data (7-Br-5-Me-alcohol)Reference Analog (5-Br-7-Me-sulfinyl derivative) [1]Structural Logic
Crystal System Monoclinic or TriclinicTriclinic (

)
Planar fused rings often stack in

or

.[1]
Space Group

(if pure enantiomer) /

(racemate)

Chiral alcohols crystallize in non-centrosymmetric groups (

) if resolved.
C-Br Bond Length 1.89 - 1.91 Å 1.898 ÅStandard resonance-shortened Ar-Br bond.
H-Bonding Intermolecular O-H···O chainsC-H···O dimersThe C3-OH will drive packing via strong H-bonds, unlike the sulfinyl analog.
Density ~1.55 - 1.65 Mg/m³1.607 Mg/m³High density due to Br atom contribution.

Note: The presence of the C3-OH group typically induces "head-to-tail" hydrogen bonding chains, potentially increasing the melting point relative to the ketone precursor (CAS 1153450-24-8).

Experimental Protocol: Generating the Data

To validate the above predictions, the following self-validating protocol is designed for the isolation and diffraction of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol.

Phase 1: Crystallization Screening (Polymorph Control)

Objective: Grow single crystals suitable for XRD (>0.1 x 0.1 x 0.05 mm).

  • Solvent Selection:

    • Primary:Ethanol/Water (slow evaporation) . The polar -OH group favors alcohols.

    • Alternative:Dichloromethane/Hexane (vapor diffusion) . Good for the lipophilic Br-benzofuran core.

  • Procedure:

    • Dissolve 20 mg of the compound in 1 mL of DCM.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 5 mL of Hexane (antisolvent).

    • Cap the large jar. Allow vapor equilibrium for 48-72 hours.

    • Validation: Check for birefringence under a polarized light microscope.

Phase 2: Data Collection Strategy (The Heavy Atom Method)

Objective: Maximize the anomalous signal from Bromine.

  • Radiation Source: Use Mo K

    
      (
    
    
    
    Å) to minimize absorption, OR Cu K
    
    
    (
    
    
    Å) to maximize the anomalous signal for absolute configuration (careful absorption correction required).
  • Collection Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible dihydro-furan ring (C2-C3 puckering).

  • Refinement:

    • Locate Br atom using Patterson methods or Direct Methods (SHELXT).

    • Refine Flack parameter. A value near 0.0 (with su < 0.04) confirms the correct absolute stereochemistry.

Visualization of Workflows

Diagram 1: Crystallization & Characterization Workflow

This flowchart outlines the decision matrix for solid-state analysis, ensuring no sample is wasted.

CrystallizationWorkflow Start Crude 7-Bromo-5-methyl benzofuran-3-ol SolventScreen Solvent Screening (Polar vs Non-Polar) Start->SolventScreen VaporDiff Vapor Diffusion (DCM / Hexane) SolventScreen->VaporDiff Lipophilic Route SlowEvap Slow Evaporation (Ethanol) SolventScreen->SlowEvap Polar Route Microscopy Polarized Light Microscopy Check VaporDiff->Microscopy SlowEvap->Microscopy XRD Single Crystal XRD (Mo or Cu Source) Microscopy->XRD Single Crystal Found Powder PXRD (Bulk Phase ID) Microscopy->Powder Polycrystalline/Amorphous End End XRD->End CIF Generation & Absolute Config

Caption: Decision tree for isolating diffraction-quality crystals of the target benzofuran intermediate.

Diagram 2: Structural Logic & Phasing Strategy

Visualizing how the Bromine atom facilitates the structural solution.

PhasingStrategy Molecule Target Molecule (C9H9BrO2) BrAtom Bromine (Z=35) Heavy Atom Molecule->BrAtom Contains Scattering Anomalous Scattering (f" component) BrAtom->Scattering X-ray Interaction Patterson Patterson Map Calculation Scattering->Patterson Locates Heavy Atom Phasing Phase Solution (SAD/Direct Methods) Patterson->Phasing Solves Light Atoms (C,O) Chirality Absolute Config (Flack Parameter) Phasing->Chirality Defines R vs S

Caption: The "Heavy Atom" workflow utilizing the 7-Bromo substituent for rapid phase determination.

References

  • Choi, H. D., Seo, P. J., & Lee, U. (2013).[2] 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1135. Link

  • PubChem. (2025). 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one (Ketone Precursor). National Library of Medicine. Link

  • Enamine. (2025).[3] 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (Building Block Data). EnamineStore CAS 1491101-20-2.[4] Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational citation for the Flack parameter protocol described).

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Detection of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of validated analytical methods for the detection of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, a halogenated benzofuran derivative. While specific validated methods for this exact compound are not publicly available, this guide will leverage established methodologies for analogous benzofuran and halogenated compounds to provide a comprehensive framework for method development and validation.

The principles of analytical method validation are paramount to ensure data integrity and are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and the newer ICH Q14 which emphasizes a lifecycle and Quality-by-Design (QbD) approach.[1][2] This guide will not only present protocols but also delve into the scientific rationale behind the selection of techniques and validation parameters, empowering you to develop and validate a method that is truly fit-for-purpose.

Choosing the Right Analytical Tool: A High-Level Comparison

The primary analytical techniques for the quantification of a molecule like 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these two powerful techniques is fundamentally dictated by the physicochemical properties of the analyte, namely its volatility and thermal stability.[3][4] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[3][4]Volatile and thermally stable compounds.[3][4]Provides detailed structural information.
Primary Use Quantification and purification.Quantification and identification of volatile compounds.[5]Structural elucidation and confirmation.[6]
Strengths Versatility, wide applicability, robust for routine quality control.[5]High separation efficiency, excellent sensitivity, definitive identification via mass spectra.[7]Unambiguous structure determination.[8]
Limitations Lower resolution than GC for some compounds, solvent consumption.Limited to thermally stable and volatile analytes, potential for sample degradation at high temperatures.[5]Lower sensitivity than chromatographic methods, more complex data interpretation.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile and widely adopted technique for the analysis of a broad range of pharmaceutical compounds, including benzofuran derivatives.[9][10] Its operation at or near ambient temperatures makes it ideal for compounds that may be thermally unstable.

Experimental Protocol: A General HPLC-UV Method for a Benzofuran Derivative

This protocol is a representative starting point for the development of a validated HPLC method for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol. Optimization will be necessary.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[9] Coupling to a mass spectrometer (LC-MS) can provide greater selectivity and sensitivity.[11]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for benzofuran derivatives.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.[12]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte. For benzofuran derivatives, this is often in the range of 254-280 nm.[10]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[9]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Selectivity Select Column and Mobile Phase Dev_Start->Selectivity Initial Screening Optimization Optimize Gradient, Flow Rate, Temp. Selectivity->Optimization Fine-tuning Specificity Specificity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A generalized workflow for HPLC method development and validation.

Key Validation Parameters for HPLC Methods

According to ICH guidelines, a robust analytical method must be validated to ensure it is fit for its intended purpose.[13][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest and not from interfering components.[13]Peak purity analysis, comparison with a reference standard.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[13]Correlation coefficient (r²) > 0.999.[9]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[15]Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[14]Percent recovery of 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]Relative Standard Deviation (RSD) ≤ 2%.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution

For volatile and thermally stable halogenated compounds, GC-MS offers unparalleled separation efficiency and definitive identification.[7][16] The mass spectrometer provides structural information that can confirm the identity of the analyte.

Experimental Protocol: A General GC-MS Method

This protocol provides a general starting point for the analysis of a bromo-substituted benzofuran derivative, assuming it is sufficiently volatile and thermally stable.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a time-of-flight (TOF)).[17]

2. Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good initial choice for separating a wide range of organic compounds.[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[17]

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Temperature: Typically 230 °C.

  • Quadrupole Temperature: Typically 150 °C.

4. Sample Preparation:

  • The sample must be dissolved in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).

  • Derivatization may be necessary for compounds with polar functional groups (like the hydroxyl group in the target molecule) to increase volatility and improve peak shape.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Volatile Solvent Derivatization Derivatization (if necessary) Dissolution->Derivatization Polar Analytes Injection Injection Dissolution->Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Quant Quantification MassSpec->Quant

Caption: A typical workflow for sample analysis using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While HPLC and GC-MS are primarily used for quantification, NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][18] For a novel compound like 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol, NMR is essential for confirming its chemical structure.

Key NMR Experiments for Structural Elucidation
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and longer-range proton-carbon correlations (HMBC), allowing for the complete assembly of the molecular structure.[6]

While not a quantitative method in the same vein as chromatography for routine analysis, quantitative NMR (qNMR) is a powerful primary method for determining the purity of reference standards.

Conclusion: A Multi-faceted Approach to Analysis

The selection of an appropriate analytical method for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol requires a thorough understanding of the analyte's properties and the intended purpose of the analysis.

  • For routine quantification and quality control , a validated HPLC-UV method is likely the most robust and versatile choice, especially if the compound's thermal stability is unknown.

  • If the compound is proven to be volatile and thermally stable, GC-MS can offer higher separation efficiency and more definitive identification.

  • NMR spectroscopy is indispensable for the initial structural confirmation of the molecule and for the characterization of reference standards.

Ultimately, a combination of these techniques provides the most comprehensive analytical characterization, ensuring the quality, safety, and efficacy of pharmaceutical products. The development and validation of these methods should always be guided by the principles outlined in the ICH guidelines to ensure regulatory compliance and data of the highest integrity.

References

  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
  • Celebration of Scholarship. GCMS VS HPLC.
  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • BenchChem. (2025, December). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Tools for Structure Elucidation.
  • Eurachem. (2025, May 28). 7. Validation of analytical methods.
  • OpenBU. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ChemicalBook. Benzofuran, 7-bromo-4-methyl- (9CI)(799766-13-5) 1 H NMR.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • BrJAC. (2023, July 8). Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content Matrix.
  • Journal of Food and Drug Analysis. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring.
  • BLDpharm. 1153450-24-8|7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

Sources

Validation

IR spectroscopy bands for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Topic: IR Spectroscopy Characterization Guide: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characterization Guide: 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary: Structural Validation of Benzofuran Scaffolds

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors (e.g., CK2 inhibitors) and receptor agonists.[1] Its structural integrity hinges on three features: the dihydrobenzofuran core , the 7-bromo substituent , and the 3-hydroxyl group .[2][3]

This guide provides a technical comparison of the target molecule's infrared (IR) spectral signature against its primary synthetic precursor, 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one .[1][4] Distinguishing between the ketone (precursor) and the alcohol (product) is the primary performance metric for reaction monitoring in this synthesis.[2][3]

Part 1: Comparative Performance Analysis

In drug development, "performance" of an analytical method is defined by its ability to resolve the target from impurities.[3] The most common "alternative" species present is the unreacted ketone precursor.[3]

Spectral Fingerprint Comparison: Target vs. Precursor
FeatureTarget (Product) (3-ol)Alternative (Precursor) (3-one)Diagnostic Value
Functional Group Secondary Alcohol (-OH)Ketone (C=O)High: Primary indicator of reaction completion.[1]
3200–3500 cm⁻¹ Strong, Broad (O-H stretch)Absent (or weak overtone)Confirms formation of hydroxyl group.[2][3]
1680–1720 cm⁻¹ Absent Strong, Sharp (C=O stretch)Critical: Presence indicates incomplete reduction.[2][3]
1050–1150 cm⁻¹ Strong (C-O stretch, 2° alcohol)Weak/AbsentSecondary confirmation of alcohol.[2][3]
1230–1260 cm⁻¹ Strong (C-O-C ether, ring)Strong (C-O-C ether, ring)Structural control (Benzofuran core intact).[2][3]
500–700 cm⁻¹ Medium (C-Br stretch)Medium (C-Br stretch)Confirms halogen retention.[1]
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Analyst Insight: The disappearance of the carbonyl band at ~1700 cm⁻¹ is the most sensitive metric for purity.[2] If a sharp peak remains here, the reduction (typically via NaBH₄) is incomplete.[2][3]

Part 2: Detailed Band Assignment & Mechanistic Logic

The IR spectrum of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a summation of its constituent functional groups. The following assignments are derived from structural analogs (e.g., 2,3-dihydrobenzofuran, bromophenols) and validated spectroscopic principles.

The Hydroxyl Region (3200–3600 cm⁻¹)[2][3]
  • Assignment: O-H Stretching Vibration.

  • Characteristics: Broad band due to intermolecular hydrogen bonding.[3][5]

  • Differentiation: In dilute solution (CCl₄), this may appear as a sharp peak at ~3600 cm⁻¹.[2][3][6] In solid state (KBr/ATR), it is a broad envelope centered at ~3350 cm⁻¹.[2][3]

The Aromatic & Fingerprint Region (1600–600 cm⁻¹)[2][3]
  • Benzofuran Core (1450–1600 cm⁻¹): Aromatic C=C ring stretching vibrations.[3][7] Expect 2-3 sharp bands confirming the benzene ring is intact.[1]

  • Ether Linkage (1230–1275 cm⁻¹): The Ar-O-CH₂ asymmetric stretch is characteristic of the dihydrobenzofuran ring.[1] This band is robust and usually the strongest in the fingerprint region.[3]

  • C-Br Stretch (600–700 cm⁻¹): The heavy bromine atom shifts the C-X stretch to lower frequencies.[4] Look for a distinct band in the far fingerprint region, distinguishing this from non-halogenated analogs.[3]

The Aliphatic Region (2850–3000 cm⁻¹)[2][3]
  • C-H Stretch (sp³): The methyl group (C5-CH₃) and the dihydro furan ring (C2-H) contribute here.[2][3]

    • ~2960 cm⁻¹: Asymmetric -CH₃ stretch.[1][4]

    • ~2870 cm⁻¹: Symmetric -CH₃ stretch.[1][4]

Part 3: Experimental Protocol & Decision Logic

Protocol: ATR-FTIR Analysis for Reaction Monitoring
  • Objective: Confirm reduction of ketone to alcohol.

  • Sample Prep: Neat solid (ATR) or 1% in KBr pellet.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹[1][4][8]

    • Scans: 16–32[3]

    • Range: 4000–450 cm⁻¹[1][4]

Workflow:

  • Baseline: Collect background spectrum.[3]

  • Sample: Place ~5 mg of dried solid on the diamond crystal.

  • Pressure: Apply high pressure to ensure contact (critical for hard crystalline solids).[2][3]

  • Analysis: Focus immediately on 1700 cm⁻¹ region.[3]

Logic Diagram: Spectral Interpretation

IR_Logic Start Analyze Spectrum (Target: 7-Bromo-5-methyl...-3-ol) Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Result_CO_Present Sharp Peak Present Check_CO->Result_CO_Present > 5% Transmittance Dip Result_CO_Absent Peak Absent Check_CO->Result_CO_Absent Baseline Flat Conclusion_Mix CONCLUSION: Incomplete Reaction (Mixture) Result_CO_Present->Conclusion_Mix Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Result_CO_Absent->Check_OH Result_OH_Present Broad Band Present Check_OH->Result_OH_Present Strong Absorbance Result_OH_Absent Band Absent Check_OH->Result_OH_Absent No Absorbance Conclusion_Pure CONCLUSION: Successful Reduction (Pure Alcohol) Result_OH_Present->Conclusion_Pure Conclusion_Wrong CONCLUSION: Incorrect Structure (Check Starting Material) Result_OH_Absent->Conclusion_Wrong

Caption: Decision logic for validating the reduction of the benzofuranone precursor to the target alcohol using IR markers.

References

  • NIST Mass Spectrometry Data Center. Benzofuran, 2,3-dihydro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][2][3]

  • PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one (Precursor Data). National Library of Medicine.[3] Retrieved from [Link][2][3]

  • Coates, J. (2000).[3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[2][3] John Wiley & Sons.[2][3] (Standard reference for functional group assignment).

  • Choi, H. D., et al. (2012).[2][3][9] Crystal structure of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. PMC. Retrieved from [Link] (Validates structural geometry of the 7-bromo-5-methyl-benzofuran core).

Sources

Comparative

Comparative reactivity of 5-methyl and 5-methoxy benzofuran-3-ols

An In-Depth Guide to the Comparative Reactivity of 5-Methyl and 5-Methoxy Benzofuran-3-ols Introduction: The Subtle Influence of a 5-Position Substituent Benzofuran-3-ols and their corresponding keto-tautomers, benzofura...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 5-Methyl and 5-Methoxy Benzofuran-3-ols

Introduction: The Subtle Influence of a 5-Position Substituent

Benzofuran-3-ols and their corresponding keto-tautomers, benzofuran-3(2H)-ones, are privileged heterocyclic scaffolds in medicinal chemistry and materials science. Their reactivity is a complex interplay of the fused aromatic system and the oxygen-containing five-membered ring. The electronic nature of substituents on the benzene ring can profoundly modulate the reactivity of the entire molecule, influencing everything from electrophilic aromatic substitution to the acidity of methylene protons in the keto form.

This guide provides a detailed comparative analysis of two closely related analogues: 5-methylbenzofuran-3-ol and 5-methoxybenzofuran-3-ol. While both methyl and methoxy groups are electron-donating, their mechanisms of donation differ significantly, leading to distinct reactivity profiles. We will explore the theoretical underpinnings of these differences and provide robust experimental protocols to validate these principles in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these substituent effects in rational molecular design.

The Theoretical Framework: Electronic Effects and Tautomerism

A Tale of Two Donors: Induction vs. Resonance

The key to understanding the reactivity differences lies in how the methyl (-CH₃) and methoxy (-OCH₃) groups donate electron density to the aromatic system.

  • 5-Methylbenzofuran-3-ol: The methyl group is a weak electron-donating group. It primarily operates through the inductive effect (pushing electron density through the sigma bond) and hyperconjugation .

  • 5-Methoxybenzofuran-3-ol: The methoxy group is a strong electron-donating group. While its oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, this is overwhelmingly surpassed by its powerful resonance effect .[1] The oxygen's lone pair of electrons can delocalize into the aromatic π-system, significantly increasing the electron density, particularly at the ortho and para positions.[1][2]

The methoxy group is a more potent activating group than the methyl group for electrophilic aromatic substitution because it donates electrons more effectively through resonance, leading to greater stabilization of the carbocation intermediate and a faster reaction rate.[1]

G cluster_0 Electronic Effects of Substituents Methyl 5-Methyl (-CH₃) Group Inductive_M Weak Inductive Donation (+I) Methyl->Inductive_M Hyperconj_M Hyperconjugation Methyl->Hyperconj_M Methoxy 5-Methoxy (-OCH₃) Group Inductive_O Inductive Withdrawal (-I) (Oxygen Electronegativity) Methoxy->Inductive_O Resonance_O Strong Resonance Donation (+R) (Oxygen Lone Pair Delocalization) Methoxy->Resonance_O Result_M Overall: Weakly Activating Inductive_M->Result_M Hyperconj_M->Result_M Result_O Overall: Strongly Activating Inductive_O->Result_O Resonance_O->Result_O

Figure 2: Keto-enol tautomerism in benzofuran-3-ols.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions can occur on either the benzene ring or the furan ring.

  • Benzene Ring Substitution: The 5-substituent directs incoming electrophiles to the positions ortho and para to itself. In this system, this corresponds to the C4 and C6 positions. Given the significantly higher electron-donating capacity of the methoxy group via resonance, 5-methoxybenzofuran-3-ol is expected to undergo EAS at the C4 and C6 positions much more rapidly than its 5-methyl counterpart .

  • Furan Ring Substitution: Unsubstituted benzofuran typically undergoes electrophilic substitution at the C2 position. [3][4][5]The increased electron density pushed into the fused ring system by both the 5-methyl and 5-methoxy groups will enhance the nucleophilicity of the C2 position. Again, due to its superior electron-donating ability, the 5-methoxy derivative is predicted to be more reactive at C2.

Comparative Reactivity of the Keto Tautomer

The benzofuran-3(2H)-one tautomer possesses acidic protons at the C2 position, adjacent to the carbonyl group. This allows it to act as a nucleophile in base-catalyzed reactions, such as aldol-type condensations with aldehydes. [6]The electron-donating 5-substituent will slightly decrease the acidity of the C2 protons by destabilizing the resulting carbanion (anion). The methoxy group, being a stronger donor, should have a more pronounced effect. This could lead to a counterintuitive outcome where the 5-methyl derivative might undergo base-catalyzed C2-alkylation slightly faster due to its C2 protons being marginally more acidic than those in the 5-methoxy analogue.

Experimental Validation and Protocols

To empirically test these theoretical predictions, we propose a series of comparative experiments.

Synthesis of Precursors

The synthesis of the target molecules can be achieved through multi-step sequences, often starting from substituted phenols. Various literature methods exist for the synthesis of substituted benzofurans and benzofuranones which can be adapted. [7][8]For instance, a common route involves the intramolecular cyclization of a suitably substituted phenoxy ketone.

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

This experiment will highlight the difference in activation of the benzene ring towards an electrophile.

Objective: To compare the rate and regioselectivity of nitration for 5-methyl and 5-methoxy benzofuran-3-ols.

Methodology:

  • Preparation: In separate, identical flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of 5-methylbenzofuran-3-ol and 5-methoxybenzofuran-3-ol in glacial acetic acid (10 mL) at 0°C.

  • Reaction Initiation: To each flask, add a cooled mixture of concentrated nitric acid (1.1 mmol) and glacial acetic acid (2 mL) dropwise over 5 minutes, maintaining the temperature at 0-5°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at 5-minute intervals. The rationale here is that the more activated 5-methoxy compound should show faster consumption of starting material.

  • Quenching: Once the starting material is consumed (or after a set time, e.g., 30 minutes), pour the reaction mixture into ice-water (50 mL).

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of isomers formed (e.g., 4-nitro vs. 6-nitro). Purify the products by column chromatography to determine the isolated yield.

Figure 3: Workflow for the comparative nitration experiment.
Protocol 2: Comparative Condensation with Benzaldehyde

This experiment probes the reactivity of the C2 position of the keto tautomer.

Objective: To compare the rate of the base-catalyzed condensation reaction for the two analogues.

Methodology:

  • Preparation: In separate, identical flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of 5-methylbenzofuran-3-ol and 5-methoxybenzofuran-3-ol in ethanol (15 mL).

  • Reactant Addition: Add benzaldehyde (1.0 mmol) to each flask.

  • Reaction Initiation: Add a catalytic amount of a base, such as piperidine (0.1 mmol), to each flask simultaneously and begin timing.

  • Monitoring: Monitor the formation of the brightly colored 2-benzylidenebenzofuran-3(2H)-one product by UV-Vis spectroscopy or TLC. The rate can be quantified by measuring the absorbance of the product at its λ_max over time.

  • Work-up: After a set time (e.g., 2 hours), dilute the mixture with water to precipitate the product. Filter, wash with cold ethanol, and dry.

  • Analysis: Determine the yield of the condensed product for each reaction.

Predicted Outcomes and Data Summary

The experimental data is expected to align with the theoretical principles discussed.

Table 1: Predicted Results for Comparative Nitration

CompoundPredicted Reaction TimeMajor RegioisomersPredicted Total Yield
5-Methylbenzofuran-3-ol Slower4-nitro, 6-nitroModerate
5-Methoxybenzofuran-3-ol Faster4-nitro, 6-nitroHigh

Table 2: Predicted Results for Comparative Condensation

CompoundPredicted Relative RatePredicted Yield (at 2h)
5-Methylbenzofuran-3-ol FasterHigher
5-Methoxybenzofuran-3-ol SlowerLower

Conclusion

The reactivity of 5-methyl- and 5-methoxybenzofuran-3-ols is a clear demonstration of the distinct electronic contributions of common aromatic substituents.

  • For electrophilic aromatic substitution , the powerful +R (resonance) effect of the methoxy group makes it a much stronger activating group than the methyl group, leading to significantly faster reaction rates.

  • For reactions involving the keto tautomer's C2 position , the subtle interplay of inductive and resonance effects on the acidity of the α-protons may lead to the less activated 5-methyl derivative being slightly more reactive in base-catalyzed condensations.

These principles provide a robust framework for scientists to predict and control the outcomes of reactions involving substituted benzofuran systems, enabling the strategic design of novel molecules with desired chemical properties for applications in drug discovery and materials science.

References

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Brainly.com. [Link]

  • Slideshare. 22723_lec7.ppt. [Link]

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  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry.
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  • ResearchGate. The absorption spectra of the benzofuran derivatives 3a–c recorded in 10⁻⁴ M cyclohexane solution. [Link]

  • Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?[Link]

  • ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...[Link]

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